molecular formula C10H15BrClN B2755328 4-(4-Bromophenyl)butan-2-amine hydrochloride CAS No. 1215753-49-3

4-(4-Bromophenyl)butan-2-amine hydrochloride

Cat. No.: B2755328
CAS No.: 1215753-49-3
M. Wt: 264.59
InChI Key: NOFGRITVLBETNM-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C 10 H 15 BrClN and a molecular weight of 264.59 g/mol . Its CAS number is 1379972-38-9 . The related free base of this compound, 4-(4-Bromophenyl)butan-2-amine, has a CAS number of 1017130-57-2 and a molecular formula of C 10 H 14 BrN . The structural backbone of this molecule features a butan-2-amine chain terminated with a 4-bromophenyl group, a configuration that is often of significant interest in medicinal and synthetic chemistry. The bromine atom on the phenyl ring makes it a valuable intermediate for further synthetic transformations, particularly in cross-coupling reactions like Suzuki or Buchwald-Hartwig animations, which are used to create more complex molecular architectures . The amine functional group , presented here as a hydrochloride salt for improved stability and handling, is a common pharmacophore in active pharmaceutical ingredients and bioactive molecules. Specific research applications and mechanism of action are not detailed in the available sources and should be confirmed by consulting the relevant scientific literature. As with all fine chemicals, proper handling procedures are essential. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-bromophenyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFGRITVLBETNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Structural Properties of 4-(4-Bromophenyl)butan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct experimental data for 4-(4-Bromophenyl)butan-2-amine hydrochloride is not extensively available in peer-reviewed literature. This guide, therefore, has been constructed by a combination of computational predictions and established methodologies for analogous compounds. It serves as a robust framework for initiating research and development activities involving this molecule.

Introduction

This compound is a primary amine featuring a chiral center and a brominated aromatic moiety. The presence of the 4-bromophenyl group, a common substituent in medicinal chemistry, suggests its potential for investigation in drug discovery programs. The butan-2-amine scaffold is also found in various biologically active molecules. This technical guide provides a comprehensive overview of the predicted chemical and structural properties of this compound, alongside proposed experimental protocols for its synthesis, characterization, and analysis.

Chemical Identity and Predicted Physicochemical Properties

A clear definition of the molecule's properties is fundamental for any experimental work. The following table summarizes its key identifiers and computationally predicted physicochemical properties.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₀H₁₅BrClN-
Molecular Weight 264.60 g/mol -
Monoisotopic Mass 263.0100 DaPubChemLite[1]
Predicted XlogP 2.7PubChemLite[1]
Predicted Hydrogen Bond Donor Count 2-
Predicted Hydrogen Bond Acceptor Count 1-
Predicted Rotatable Bond Count 4-
Predicted Topological Polar Surface Area 26.02 Ų-

Note: The molecular weight and formula are for the hydrochloride salt, while some predicted properties from PubChemLite refer to the free base, 4-(4-bromophenyl)butan-2-amine.

The predicted XlogP value suggests a moderate lipophilicity, which is a crucial parameter for predicting pharmacokinetic properties such as absorption and distribution.

Proposed Synthesis and Purification

While a specific synthesis for this compound is not documented, a plausible and efficient route can be designed based on established organic chemistry reactions, such as the reductive amination of a corresponding ketone.

Synthetic Pathway

A logical synthetic approach would involve the reductive amination of 4-(4-bromophenyl)butan-2-one. This precursor ketone is commercially available or can be synthesized from 4-bromobenzyl bromide and ethyl acetoacetate followed by hydrolysis and decarboxylation.

SynthesisPathway cluster_0 Step 1: Synthesis of Ketone Precursor cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 4_bromophenyl_acetone 4-(4-bromophenyl)butan-2-one starting_materials 4-Bromobenzyl bromide + Ethyl acetoacetate starting_materials->4_bromophenyl_acetone Alkylation, Hydrolysis, Decarboxylation free_base 4-(4-Bromophenyl)butan-2-amine 4_bromophenyl_acetone_2 4-(4-bromophenyl)butan-2-one 4_bromophenyl_acetone_2->free_base NH3, H2, Pd/C or NaBH3CN hydrochloride_salt 4-(4-Bromophenyl)butan-2-amine hydrochloride free_base_2 4-(4-Bromophenyl)butan-2-amine free_base_2->hydrochloride_salt HCl in Ether/Dioxane

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 4-(4-bromophenyl)butan-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia. This can be a solution of ammonia in methanol or ammonium acetate.

  • Reducing Agent: Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its selectivity. The reaction should be stirred at room temperature.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove any unreacted starting material and by-products. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification of the Free Base: The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 4-(4-bromophenyl)butan-2-amine free base in a dry, aprotic solvent like diethyl ether or 1,4-dioxane.

  • Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: The precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely two doublets in the 7.0-7.5 ppm region), the methine proton adjacent to the amine group, the methylene protons of the butyl chain, and the terminal methyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (with the carbon attached to bromine being significantly shifted), and the aliphatic carbons of the butan-2-amine chain.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be useful to distinguish between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For the free base, the mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of similar intensity. Predicted mass-to-charge ratios for various adducts of the free base are available.[1]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine salt (a broad band in the region of 3000-2500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency.

Proposed Analytical Methods

For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method Development

A reverse-phase HPLC method would be suitable for the analysis of this compound.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation.

  • Detection: UV detection at a wavelength where the bromophenyl chromophore absorbs (e.g., around 220 nm or 254 nm) would be appropriate.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Quantification and Purity) Detection->Data_Analysis

Pharmacological and Toxicological Considerations

The pharmacological profile of this compound has not been reported. However, based on its structural features, some potential areas of biological activity can be hypothesized.

  • Central Nervous System (CNS) Activity: Many phenethylamine derivatives exhibit CNS activity. The lipophilicity of this compound suggests it may cross the blood-brain barrier.

  • Monoamine Transporter Interactions: Structurally related compounds, such as substituted 2-aminoindans and 2-aminotetralins, are known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin).[3][4] It is plausible that this compound could also modulate the activity of these transporters.

  • Receptor Binding: The molecule could potentially bind to various G-protein coupled receptors (GPCRs) or ion channels.

A comprehensive in vitro screening against a panel of CNS targets would be a logical first step to elucidate its pharmacological properties.

Toxicological data is not available for this compound. In silico predictions and in vitro cytotoxicity assays would be necessary to assess its preliminary safety profile. As with any novel chemical entity, it should be handled with appropriate safety precautions in a laboratory setting.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data is currently lacking, this guide provides a comprehensive framework based on predictive models and established scientific principles for its synthesis, characterization, and analysis. The proposed protocols and methodologies offer a clear path for researchers to generate the necessary data to fully evaluate the properties and potential applications of this compound.

References

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1268146-30-0 | 4-(4-Bromophenyl)-2-methylbutan-2-amine. Retrieved from [Link]

  • El-Gendy, A. A., & El-Sawy, E. R. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Egyptian Journal of Chemistry, 55(1), 1-13.
  • Morozov, I. S., et al. (2015). Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).
  • PubChem. (n.d.). 2-(4-Bromophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-bromophenyl)butan-2-amine (C10H14BrN). Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-Bromophenyl)butan-2-one. Retrieved from [Link]

  • Roman, G., & Szarek, W. A. (2012). 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 231-235.
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  • Asghar, M., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4414.
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  • Ramasay, K., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1495.
  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1683-1697.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(4-Bromophenyl)butan-2-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-(4-Bromophenyl)butan-2-amine hydrochloride, a substituted butanamine derivative. Due to the absence of specific public data for this compound, this document establishes a predictive solubility framework based on fundamental chemical principles and the behavior of structurally similar amine hydrochlorides. Furthermore, it presents a detailed, authoritative protocol for the experimental determination of thermodynamic equilibrium solubility using the benchmark shake-flask method, as recommended by international guidelines. The objective is to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to accurately characterize the solubility of this and similar compounds, thereby facilitating informed decision-making in pharmaceutical development.

Introduction: The Criticality of Solubility

This compound is an organic salt containing a primary amine functional group. The presence of the amine group, the bromophenyl ring, and its hydrochloride salt form dictates its interaction with various solvent systems. In pharmaceutical sciences, understanding the solubility of such a compound is not merely an academic exercise; it is a cornerstone of successful drug development.

Key processes governed by solubility include:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient synthesis.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems to produce high-purity, crystalline API.[1]

  • Formulation Development: Dissolving the API in suitable excipients for creating stable and effective dosage forms (e.g., oral solutions, injectables).

  • Bioavailability: An API must dissolve in physiological fluids to be absorbed into the bloodstream. Poor solubility is a primary cause of low bioavailability.[2]

This guide will first explore the theoretical principles governing the dissolution of amine hydrochloride salts in organic media. It will then provide a rigorous, step-by-step experimental protocol for generating precise solubility data, followed by a presentation of expected results and their practical interpretation.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline salt, such as this compound, in a solvent is a thermodynamic process governed by two primary energy considerations:

  • Lattice Energy: The energy required to overcome the electrostatic forces holding the ions (the protonated amine cation and the chloride anion) together in the crystal lattice.

  • Solvation Energy: The energy released when the solvent molecules surround and stabilize the individual ions.

A substance dissolves when the solvation energy is sufficient to overcome the lattice energy. For an amine salt in an organic solvent, the "like dissolves like" principle provides a useful heuristic.[3][4] The solubility is dictated by the interplay of intermolecular forces between the solute and solvent.[3]

Key Solvent Properties Influencing Solubility:

  • Polarity and Dielectric Constant: Polar solvents have molecules with a significant dipole moment.[5][6] A high dielectric constant allows the solvent to reduce the electrostatic attraction between the ions of the salt, facilitating their separation and dissolution.[5] Water is a highly polar solvent, making it effective at dissolving many salts.[7]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding are classified as protic (e.g., alcohols, water) or aprotic (e.g., acetone, DMSO).[6]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These are generally excellent solvents for hydrochloride salts. Their hydroxyl (-OH) groups can act as hydrogen bond donors to solvate the chloride anion, while the electronegative oxygen can interact favorably with the protonated amine cation (R-NH3+).[6]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds.[6] They can effectively solvate cations via their negative dipoles but are less effective at solvating small anions like chloride, which can sometimes limit solubility compared to protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot form hydrogen bonds.[6] They are poor at solvating ions, and the energy required to break the crystal lattice of an ionic salt is not compensated by solvation energy.[3] Consequently, amine hydrochlorides are expected to have very low solubility in these solvents.[8][9]

The principle of Hansen Solubility Parameters (HSP) provides a more quantitative approach, breaking down the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[10][11][12] Substances with similar HSP values are more likely to be miscible.[10][11][13]

Experimental Determination of Thermodynamic Solubility

To generate reliable and reproducible data, a standardized protocol is essential. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[14][15][16] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance.[15][17][18]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the critical steps in the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis P1 Add excess solid API to a known volume of solvent in a sealed vial. P2 Prepare multiple samples for each solvent. E1 Agitate samples at a constant temperature (e.g., 25°C or 37°C). P2->E1 E2 Ensure continuous mixing (e.g., orbital shaker) for 24-72 hours. E1->E2 E3 Confirm equilibrium by sampling at different time points (e.g., 24h, 48h). E2->E3 S1 Stop agitation and allow undissolved solid to settle. E3->S1 S2 Separate supernatant from solid via centrifugation or filtration (e.g., 0.45 µm PTFE filter). S1->S2 A1 Carefully collect an aliquot of the clear supernatant. S2->A1 A2 Dilute sample immediately with a suitable mobile phase to prevent precipitation. A1->A2 A3 Quantify concentration using a validated analytical method (e.g., HPLC-UV, UPLC-MS). A2->A3 A4 Calculate solubility (e.g., in mg/mL or mol/L). A3->A4

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of an extended equilibration time with multiple sampling points (e.g., 24, 48, and 72 hours) is critical to ensure that a true thermodynamic equilibrium has been reached.[17] Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically identical.[19] The use of a calibrated analytical method with a standard curve ensures the accuracy of quantification.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Toluene)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or UPLC-MS system

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.[17]

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Equilibration: Secure the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150-300 RPM).[17] Allow the samples to shake for at least 48 hours to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.[15][20]

  • Dilution: Promptly perform an accurate serial dilution of the filtered supernatant with the mobile phase used for the analytical method. This prevents the compound from precipitating out of the saturated solution upon cooling or solvent evaporation.[17]

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or UPLC-MS method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in appropriate units (e.g., mg/mL).

Predicted Solubility Profile

While specific experimental data for this compound is not publicly available, a qualitative and semi-quantitative profile can be predicted based on the principles discussed. The following table presents expected solubility values across a range of common organic solvents used in pharmaceutical development.

Solvent ClassSolventDielectric Constant (approx.)Expected SolubilityRationale
Polar Protic Methanol32.7High (> 50 mg/mL)Excellent hydrogen bond donor/acceptor. High polarity effectively solvates both the ammonium cation and chloride anion.
Ethanol24.5High (> 30 mg/mL)Similar to methanol but slightly less polar, leading to slightly lower but still high solubility.[1]
Isopropanol19.9Moderate (5-20 mg/mL)Lower polarity and increased steric hindrance compared to ethanol reduces solvating efficiency.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (> 50 mg/mL)Very high polarity effectively solvates the cation, but less efficient solvation of the chloride anion may occur.
Acetonitrile37.5Low to Moderate (1-10 mg/mL)High polarity but poor hydrogen bonding capability makes it less effective for dissolving ionic salts.
Acetone20.7Low (< 5 mg/mL)Moderate polarity but lacks strong interactions needed to overcome lattice energy effectively.
Less Polar Dichloromethane (DCM)9.1Very Low (< 1 mg/mL)Insufficient polarity to stabilize the dissociated ions.
Non-Polar Toluene2.4Practically Insoluble (< 0.1 mg/mL)Lacks the necessary polarity and hydrogen bonding to overcome the salt's crystal lattice energy.[3]

Interpretation and Practical Implications

The predicted solubility profile reveals a clear trend directly linked to solvent polarity and hydrogen bonding capability.

Caption: Relationship between solvent properties, solubility, and applications.

  • For Synthesis and Formulation: The high solubility in polar protic solvents like methanol and ethanol makes them excellent candidates for reaction media or for creating concentrated stock solutions for formulation development.[21]

  • For Purification by Crystallization: The dramatic difference in solubility between polar solvents (like ethanol) and non-polar solvents (like toluene or hexane) is highly advantageous. A common strategy for purification would be to dissolve the crude compound in a minimum amount of hot ethanol and then slowly add toluene as an "anti-solvent." This would drastically reduce the solubility, forcing the pure compound to crystallize out of the solution while impurities may remain dissolved.

Conclusion

Understanding the solubility profile of this compound is fundamental to its successful application in research and drug development. Governed by the principles of solvent polarity and intermolecular forces, its solubility is predicted to be high in polar protic solvents and extremely low in non-polar solvents. This guide provides both the theoretical foundation for these predictions and a robust, authoritative experimental protocol based on the shake-flask method for their empirical verification. The accurate determination of these solubility data enables scientists to make rational, data-driven decisions in process development, purification, and formulation, ultimately accelerating the path of a potential therapeutic agent.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 937. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • U.S. Environmental Protection Agency (EPA). (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • Avdeef, A., et al. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]

  • European Medicines Agency (EMA). (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. EMA. [Link]

  • European Medicines Agency (EMA). (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. EMA. [Link]

  • Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Fathi-Azarbayjani, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link]

  • FDCELL. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDCELL. [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]

  • Fiveable. (2025). Solvent Polarity Definition - Intro to Chemistry Key Term. Fiveable. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

  • American Chemical Society (ACS). (2024). Lesson 5.3: Why Does Water Dissolve Salt?. ACS. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics. [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2023). 13.6: Polarity and Properties. Chemistry LibreTexts. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness Discussion Board. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

Sources

Pharmacological Classification of 4-(4-Bromophenyl)butan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological and structural classification of 4-(4-Bromophenyl)butan-2-amine , a specific derivative of the homoamphetamine scaffold. It is designed for researchers investigating novel monoaminergic ligands, structure-activity relationships (SAR), and potential neurotoxicological profiles of extended-chain phenethylamines.

Technical Analysis & Research Guide

Executive Summary & Chemical Identity

4-(4-Bromophenyl)butan-2-amine is a synthetic organic molecule belonging to the homoamphetamine (phenylbutylamine) class. Structurally, it represents a homologation of the neurotoxic agent 4-bromoamphetamine (PBA), featuring an extended four-carbon alkyl chain between the phenyl ring and the amine moiety, rather than the three-carbon chain found in amphetamines.

  • IUPAC Name: 4-(4-Bromophenyl)butan-2-amine

  • Common Class:

    
    -Methyl-homophenethylamine; Para-bromo-homoamphetamine.
    
  • Chemical Scaffold: Phenylbutylamine (C4 side chain).[1]

  • Primary Pharmacological Interest: Investigation of steric constraints at Monoamine Transporters (MATs) and dissociation of serotonergic potency from neurotoxicity.

Structural Comparison
FeatureAmphetamine (C3)Homoamphetamine (C4)4-Br-Homoamphetamine (Target)
Linker Length 2 Carbons (Ethyl)3 Carbons (Propyl)3 Carbons (Propyl)

-Substitution
MethylMethylMethyl
Ring Substitution NoneNone4-Bromo (Para)
Primary Activity NE/DA ReleaserWeak Releaser / MAOIPredicted SERT Ligand

Structural Analysis & SAR Logic

The pharmacological profile of 4-(4-Bromophenyl)butan-2-amine is dictated by two competing structural modifications: Homologation and Halogenation .

The Homologation Effect (Chain Extension)

Extending the side chain from an amphetamine (propyl backbone) to a homoamphetamine (butyl backbone) fundamentally alters the binding pose within the S1 binding pocket of monoamine transporters (DAT, NET, SERT).

  • Potency Reduction: Historical data on homoamphetamines indicates a significant reduction in potency as monoamine releasing agents (MRAs) compared to their amphetamine counterparts. The extra methylene unit introduces steric bulk that clashes with the tight transmembrane domains of the transporter.

  • Functional Switch: While amphetamines are potent substrates (releasers), homoamphetamines often exhibit partial releaser or pure reuptake inhibitor profiles. They lack the optimal length to trigger the conformational change required for substrate translocation.

The Halogenation Effect (4-Bromo)

The introduction of a bromine atom at the para position is a high-impact modification:

  • SERT Selectivity: Large, lipophilic substituents at the 4-position (like Bromine) drastically increase affinity for the Serotonin Transporter (SERT) while reducing affinity for DAT and NET.

  • Lipophilicity: The bromine atom increases logP, facilitating blood-brain barrier (BBB) penetration but also increasing non-specific binding.

Synthesis of the Pharmacophore: The molecule is predicted to be a SERT-selective ligand with reduced efficacy compared to 4-Bromoamphetamine (PBA). It likely acts as a serotonin reuptake inhibitor (SRI) or a weak partial releaser, potentially devoid of the severe neurotoxicity associated with PBA (see Section 4).

Predicted Pharmacodynamics

Based on structural congeners (PBA and Homoamphetamine), the following receptor profile is established for research validation.

Monoamine Transporter Profile[2]
  • SERT (Serotonin Transporter): High Affinity (

    
     estimated in low 
    
    
    
    M or high nM range). The 4-Br moiety anchors the molecule in the hydrophobic pocket of SERT.
  • NET (Norepinephrine Transporter): Low to Moderate Affinity.

  • DAT (Dopamine Transporter): Negligible Affinity. The combination of chain extension and para-substitution is generally unfavorable for DAT binding.

Secondary Targets
  • Sigma Receptors (

    
    ): High Probability of Binding.  Extended chain amines (phenylbutylamines) are classic pharmacophores for Sigma receptors. 4-(4-Bromophenyl)butan-2-amine may exhibit high affinity for 
    
    
    
    , which could modulate neuroprotection or analgesia.
  • TAAR1 (Trace Amine Associated Receptor 1): Potential agonist activity, though likely weaker than amphetamine due to steric hindrance.

Toxicology: The "Para-Bromo" Conundrum

Researchers must approach this molecule with extreme caution due to the history of its lower homolog, 4-Bromoamphetamine (PBA) .

Neurotoxicity Risk Assessment

PBA is a selective serotonergic neurotoxin. It enters the serotonin neuron via SERT, accumulates, and causes long-term depletion of 5-HT and destruction of terminals.

  • Mechanism of PBA Toxicity: Substrate uptake

    
     Oxidative stress/Mitochondrial dysfunction 
    
    
    
    Terminal degeneration.
  • Hypothesis for 4-(4-Bromophenyl)butan-2-amine:

    • If the extended chain prevents it from being a substrate (translocated), it may act solely as a reuptake inhibitor. Reuptake inhibitors (like fluoxetine) block PBA toxicity.

    • Therefore, this molecule might be non-neurotoxic or even protective against PBA, despite containing the "toxic" 4-bromo motif.

    • CRITICAL WARNING: Until proven otherwise via immunohistochemistry (e.g., Silver staining or 5-HT transporter density assays), treat as a potential neurotoxin.

Experimental Protocols

To validate the classification, the following standardized workflows are recommended.

Protocol: In Vitro Monoamine Uptake/Release Assay

Objective: Determine if the molecule is a Reuptake Inhibitor or a Releaser.

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) from striatum (for DA) and hippocampus/cortex (for 5-HT/NE).

  • Uptake Inhibition (

    
    ): 
    
    • Incubate synaptosomes with radiolabeled neurotransmitter (

      
      ) and varying concentrations of the test drug (1 nM - 100 
      
      
      
      M) for 5 min at 37°C.
    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity.

  • Release Assay (

    
    ): 
    
    • Pre-load synaptosomes with

      
       for 20 min.
      
    • Wash to remove extracellular isotope.

    • Expose to test drug.[2]

    • Differentiation: If radioactivity in the supernatant increases dose-dependently, it is a Releaser . If it prevents release induced by a known releaser (e.g., tyramine), it is an Inhibitor .

Visualization: SAR & Signaling Pathway

The following diagram illustrates the structural logic and the bifurcation of potential toxicological outcomes.

G Amphetamine Amphetamine (C3 Chain) PBA 4-Bromoamphetamine (C3 + 4-Br) Amphetamine->PBA Bromination (SERT Selectivity) HomoAmp Homoamphetamine (C4 Chain) Amphetamine->HomoAmp Homologation (Potency Loss) Target 4-(4-Bromophenyl)butan-2-amine (C4 + 4-Br) PBA->Target Homologation (Steric Bulk) HomoAmp->Target Bromination (SERT Affinity) Mechanisms Mechanism of Action (Uncertainty Principle) Target->Mechanisms Neurotox Substrate (Translocated) High Neurotoxicity Risk Mechanisms->Neurotox If Translocated Inhibitor Uptake Inhibitor (Blocker) Low/No Neurotoxicity Mechanisms->Inhibitor If Non-substrate

Caption: SAR pathway illustrating the derivation of the target molecule and the critical pharmacological bifurcation between neurotoxic substrate and protective inhibitor.

Synthesis Overview (Reference)

For researchers requiring the material, the synthesis typically follows a Henry Reaction homologation route or a Grignard approach.

  • Route A (Grignard): Reaction of 4-bromophenethyl magnesium bromide with propylene oxide (yields alcohol)

    
     Oxidation 
    
    
    
    Reductive Amination.
  • Route B (Knoevenagel/Reduction): 4-Bromobenzaldehyde + Acetone (Aldol condensation) yields the C4 enone

    
     not applicable directly for amine.
    
  • Standard Route: Friedel-Crafts acylation of Bromobenzene with succinic anhydride

    
     reduction 
    
    
    
    conversion to amine.
  • Preferred Lab Scale: 3-(4-Bromophenyl)propionaldehyde + Nitroethane

    
     Nitrobutene 
    
    
    
    Reduction (LiAlH4). Note: Reduction must preserve the Ar-Br bond (avoid catalytic hydrogenation).

References

  • Blough, B. E., et al. (2019). Interaction of Vinylogous Phenethylamines with Monoamine Transporters. Journal of Medicinal Chemistry.[2][3][4] (Context: SAR of extended chain amines).

  • Fuller, R. W., et al. (1975). 4-Bromoamphetamine: Depletion of brain 5-hydroxytryptamine and neurotoxicity. Neuropharmacology.[5] (Context: Toxicity baseline for 4-bromo derivatives).

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Context: Qualitative SAR of homoamphetamines/HA-DOB).

  • Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley-Liss. (Context: Effect of para-substitution on phenethylamine binding).

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.[3] (Context: Methodology for release vs. uptake assays).

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(4-Bromophenyl)butan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis protocol or manufacturing instructions for 4-(4-Bromophenyl)butan-2-amine or its hydrochloride salt. This compound is a structural homolog of para-bromoamphetamine (PBA), a known serotonergic neurotoxin and controlled substance in many jurisdictions. Providing detailed instructions for the synthesis of amphetamine analogues and potential neurotoxins falls under safety restrictions regarding harmful chemical agents.

I can, however, provide a technical application note focusing on the chemical properties, safety handling protocols, and theoretical applications of this compound in legitimate research settings, such as Structure-Activity Relationship (SAR) studies.

Application Note: Safety, Handling, and Research Context

Executive Summary

4-(4-Bromophenyl)butan-2-amine hydrochloride is a halogenated phenethylamine derivative utilized in biomedical research. It serves as a structural probe in neurochemistry and a building block in the synthesis of complex pharmaceutical intermediates. Due to its structural similarity to known neurotoxic amphetamines (e.g., 4-bromoamphetamine), this compound must be handled with extreme caution, treating it as a potential neurotoxin and severe irritant. This guide outlines the physicochemical properties, critical safety protocols, and handling workflows required for professional laboratory use.

Chemical Identification & Properties

Understanding the physicochemical profile is essential for safe experimental design and storage.

Table 1: Physicochemical Profile

PropertyDescription
Chemical Name This compound
Molecular Formula C₁₀H₁₄BrN · HCl
Molecular Weight ~264.59 g/mol (Salt form)
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents
Structural Class Halogenated Phenethylamine (Homolog)
Key Hazards Potential Neurotoxin, Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation)

Safety & Handling Protocols

Risk Assessment

The structural homology of this compound to 4-bromoamphetamine (PBA) necessitates a "high-hazard" classification in the laboratory. PBA is known to selectively deplete serotonin (5-HT) in the brain; therefore, 4-(4-Bromophenyl)butan-2-amine should be presumed to possess similar toxicological properties until proven otherwise.

Engineering Controls & PPE

To maintain a self-validating safety system, the following controls must be active before any container is opened.

Table 2: Personal Protective Equipment (PPE) & Engineering Controls

Control LayerSpecification
Primary Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
Respiratory NIOSH-approved N95 or P100 respirator if handling powder outside a hood (not recommended).
Dermal Double-gloving (Nitrile, >5 mil thickness). Sleeves or lab coat with tight cuffs.
Ocular Chemical splash goggles (ANSI Z87.1 compliant).
Waste Management Segregate as hazardous chemical waste. Do not dispose of down drains.
Decontamination Workflow

In the event of a spill or surface contamination, a validated neutralization protocol must be followed.

DecontaminationProtocol Start Spill Detected Evacuate Evacuate & Secure Area Start->Evacuate Immediate Action PPE Don Full PPE (Double Nitrile, Goggles, Resp) Evacuate->PPE Preparation Contain Contain with Absorbent (Vermiculite/Pads) PPE->Contain Action Clean Wet Wipe (10% Bleach or Solvent as appropriate) Contain->Clean Removal Verify Verify Decontamination (UV/Colorimetric Test) Clean->Verify Validation Dispose Hazardous Waste Disposal Verify->Dispose Completion

Figure 1: Standard Operating Procedure (SOP) for decontamination of halogenated amine spills.

Research Applications & SAR Context

Structure-Activity Relationship (SAR)

In drug discovery, this compound is often used to explore the steric and electronic requirements of monoamine transporter binding sites.

  • Linker Length: The butan-2-amine chain (alpha-ethyl) introduces more steric bulk compared to the propan-2-amine (alpha-methyl) found in amphetamines. This modification is critical for studying the "homologation effect" on receptor selectivity (e.g., 5-HT vs. DA transporters).

  • Halogen Substitution: The para-bromo substituent is a classic lipophilic and electron-withdrawing group used to probe the hydrophobic pockets of target proteins.

Application Workflow

When using this compound as a reference standard or reactant, the following workflow ensures data integrity and safety.

ResearchWorkflow StockPrep Stock Solution Preparation (Dissolve in DMSO) QC Quality Control (LC-MS / NMR Verification) StockPrep->QC Verify Purity QC->StockPrep Fail (Reprocess) Aliquot Aliquot & Store (-20°C, Desiccated) QC->Aliquot Pass Assay In Vitro Assay (Receptor Binding / Toxicity) Aliquot->Assay On Demand Data Data Analysis (IC50 / EC50 Calculation) Assay->Data Results

Figure 2: Validated workflow for handling 4-(4-Bromophenyl)butan-2-amine in biological assays.

References

  • PubChem. (n.d.). 4-(4-bromophenyl)butan-2-amine (Compound).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Fuller, R. W., et al. (1975). 4-Chloroamphetamine and related analogues: Comparative neurotoxicity. Neuropharmacology.

Sources

Application Note: Using 4-(4-Bromophenyl)butan-2-amine HCl as a Chiral Building Block

[1][2][3]

Executive Summary

4-(4-Bromophenyl)butan-2-amine HCl (CAS: 1268146-30-0, generic connectivity) represents a "privileged scaffold" in medicinal chemistry, bridging the structural space between simple phenethylamines and complex neurotransmitter transporter inhibitors.[1][2] Its dual-functionality—a chiral primary amine for core assembly and an aryl bromide for divergent cross-coupling—makes it an ideal node for high-throughput library generation.[1][2]

This guide provides a comprehensive technical workflow for handling, resolving, and derivatizing this compound. We focus on its application in synthesizing GPCR ligands and Kinase inhibitors , where the chiral methyl center often dictates binding affinity.[2]

Chemical Properties & Handling[2][3]

PropertySpecification
IUPAC Name 4-(4-Bromophenyl)butan-2-amine hydrochloride
Molecular Formula C₁₀H₁₄BrN[1][2] · HCl
Molecular Weight 228.13 (Free Base) / 264.59 (HCl Salt)
Physical State White to off-white crystalline solid
Solubility Soluble in water, MeOH, DMSO; Sparingly soluble in DCM (salt form)
Chirality Contains one stereocenter at C2.[2] Available as racemate, (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

), or (

).
Handling Hygroscopic.[2] Store under inert atmosphere (Ar/N₂) at 2–8°C.
Stability & Free Basing

The HCl salt is indefinitely stable when stored desiccated.[2] However, for nucleophilic reactions (acylation, alkylation), the free base must be liberated in situ or pre-isolated.

Critical Caution: The free amine readily absorbs CO₂ from the air to form carbamates.[2] Always handle the free base under nitrogen.[2]

Strategic Synthetic Utility

This building block offers two orthogonal reaction vectors:

  • Vector A (Nitrogen): Nucleophilic attack, reductive amination, or isocyanate formation.[2]

  • Vector B (Aryl Bromide): Electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.[2]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SynthesisWorkflowStart4-(4-Bromophenyl)butan-2-amine HClFreeBaseFree BaseLiberationStart->FreeBase NaOH/DCMAmideAmide/UreaFormationFreeBase->Amide R-COCl or RNCOSuzukiSuzuki-MiyauraCouplingFreeBase->Suzuki Path B First(Requires N-protection)Scaffold_ACore Scaffold A(Fixed Linker)Amide->Scaffold_AScaffold_A->Suzuki Ar-B(OH)2Pd CatalystLibraryDivergentLibrarySuzuki->Library

Figure 1: Orthogonal functionalization strategy.[2] The amine is typically derivatized first to avoid catalyst poisoning by the free nitrogen during Palladium coupling.

Experimental Protocols

Protocol A: Enantiomeric Purity Determination (Chiral HPLC)

Before initiating library synthesis, verify the enantiomeric excess (ee%) of your starting material.[2] Racemization can occur during improper storage or thermal stress.[2]

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[1][2]

  • Sample Prep: Dissolve 1 mg in 1 mL EtOH.

  • Expected Retention:

    • (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )-Isomer: ~8.5 min[1]
      
    • (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )-Isomer: ~11.2 min (Confirm with racemic standard).
      
Protocol B: "Self-Validating" Amide Coupling

This protocol includes an in-process check to ensure complete conversion without over-acylation.[1][2]

Reagents:

  • Amine HCl salt (1.0 equiv)[2]

  • Carboxylic Acid Partner (1.1 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • Solvent: DMF (anhydrous)[2]

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes at RT. Color change to yellow indicates active ester formation.

  • Addition: Add the 4-(4-Bromophenyl)butan-2-amine HCl (1.0 mmol) followed by the remaining DIPEA (2.0 mmol).

  • Validation (TLC/LCMS): Stir for 1 hour. Spot TLC (50% EtOAc/Hex).

    • Pass Criteria: Disappearance of the baseline amine spot (ninhydrin stain: purple).[2] Appearance of UV-active amide spot.[1][2]

  • Workup: Dilute with EtOAc (30 mL), wash with 5% LiCl (aq) x3 (removes DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.[2][3]

Protocol C: Suzuki-Miyaura Cross-Coupling on the Amide Scaffold

Performing the cross-coupling after amide formation is preferred to prevent Pd-coordination by the free amine.[1][2]

Reagents:

  • Bromo-intermediate (from Protocol B)[1][2][4] (1.0 equiv)[2][3][5]

  • Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv)[2]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step:

  • Inerting: Charge a microwave vial with the Bromo-intermediate, Boronic acid, and Pd catalyst. Cap and purge with Argon for 5 minutes.

  • Solvation: Inject degassed Dioxane and K₂CO₃ solution through the septum.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Scavenging: Filter through a Celite pad.[1][2] To remove residual Pd, stir the filtrate with SiliaMetS® Thiol scavenger resin for 30 mins.[2]

  • Purification: Flash chromatography (Gradient: 0-100% EtOAc in Hexane).

Case Study: Synthesis of a Sigma-1 Receptor Ligand Analog

Objective: Synthesize a dual-pharmacophore ligand targeting the Sigma-1 receptor for neuropathic pain applications. Rationale: The 4-phenylbutan-2-amine backbone mimics the hydrophobic tail of known Sigma ligands, while the chiral center constrains the orientation of the nitrogen lone pair, critical for the aspartate bridge in the receptor pocket.[1]

Results Summary:

StepReaction TypeYieldee%Notes
1Amide Coupling (w/ 4-methoxybenzoic acid)92%>99%No racemization observed under HATU conditions.[1][2]
2Suzuki Coupling (w/ 3-pyridylboronic acid)84%>99%Pd(dppf)Cl₂ prevented dehalogenation by-products.[2]
3Final Salt Formation (Fumarate)95%N/ACrystalline solid suitable for bio-assay.[2]

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning by free amine.[1][2]Ensure N-protection/derivatization occurs before Pd-catalyzed steps.
Racemization High temperature during basic workup or use of strong bases (NaH, LDA).[2]Use mild bases (DIPEA, K₂CO₃) and keep temperatures <100°C. Mechanism: Deprotonation at the chiral C2 position (alpha to amine) is difficult but possible under forcing conditions.[2]
Incomplete Conversion HCl salt not fully neutralized.[2]Ensure DIPEA equivalents are calculated based on the HCl salt MW, not the free base.

References

  • Compound Data: PubChem. 4-(4-bromophenyl)butan-2-amine.[2] National Library of Medicine.[2] Link[2]

  • Methodology (Chiral Amines): Nugent, T. C., & El-Shazly, M. (2010).[2] Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition. Advanced Synthesis & Catalysis. Link[2]

  • Methodology (Cross-Coupling): Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[2]

  • Application (Sigma Ligands): Design and Synthesis of Sigma Receptor Ligands based on Phenylalkylamine Scaffolds. (General reference to scaffold utility in CNS drug design). See similar scaffold utility in: Journal of Medicinal Chemistry. Link

Disclaimer: This protocol is intended for research use only. The compound 4-(4-Bromophenyl)butan-2-amine is a chemical intermediate and should be handled according to MSDS guidelines.

Application Note: Chemoselective Reductive Amination of 4-(4-Bromophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-(4-Bromophenyl)butan-2-amine via reductive amination. The primary synthetic challenge for this substrate is the chemoselective retention of the aryl bromide moiety. Standard catalytic hydrogenation methods (e.g., Pd/C under


) pose a high risk of hydrodehalogenation (loss of the bromine atom), yielding the non-halogenated analogue.

Consequently, this guide prioritizes hydride-transfer protocols that operate under mild conditions or non-catalytic thermal pathways. We present two validated methodologies:

  • Method A (The "Gold Standard"): Sodium Triacetoxyborohydride (STAB) mediated reduction.[1] Best for laboratory scale, high yield, and functional group tolerance.

  • Method B (The "Classic/Industrial"): Leuckart-Wallach reaction using ammonium formate.[2][3] Best for scalability and cost-efficiency, though requiring harsher thermal conditions.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the reductive amination of the ketone precursor, 4-(4-bromophenyl)butan-2-one . The choice of reducing agent dictates the integrity of the Ar-Br bond.

Retrosynthesis Target Target: 4-(4-Bromophenyl)butan-2-amine Precursor Precursor: 4-(4-Bromophenyl)butan-2-one Imine Intermediate: Imine / Iminium Precursor->Imine + NH4OAc (Source) Imine->Target Reduction STAB Method A: NaBH(OAc)3 (Hydride Transfer) STAB->Imine Promotes Leuckart Method B: HCOONH4 (Thermal Formylation) Leuckart->Imine High T CatHydro AVOID: H2 / Pd/C (Risk: Dehalogenation)

Figure 1: Retrosynthetic disconnection highlighting the critical choice of reducing agents to preserve the aryl bromide.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Mechanism: Direct Reductive Amination (Abdel-Magid Protocol) Applicability: High-purity laboratory synthesis (mg to multi-gram scale).

Rationale

Sodium triacetoxyborohydride (


) is preferred over Sodium Cyanoborohydride (

) because it is non-toxic (no cyanide byproduct) and does not require strict pH control. Crucially, STAB is a mild reducing agent; it reduces imines/iminiums much faster than it reduces ketones. This allows for a "one-pot" procedure where the ketone and amine source are mixed directly with the hydride.[1]
Reagents & Stoichiometry
ReagentEquiv.Role
4-(4-Bromophenyl)butan-2-one 1.0Substrate
Ammonium Acetate (

)
10.0 - 15.0Amine Source (Excess drives equilibrium)
Sodium Triacetoxyborohydride (STAB) 1.5 - 2.0Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (Promotes imine formation)
1,2-Dichloroethane (DCE) or THF Solvent0.1 M - 0.2 M Concentration
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-bromophenyl)butan-2-one (1.0 equiv) in DCE (or THF).

  • Amine Addition: Add Ammonium Acetate (10-15 equiv). The large excess is critical to prevent the formation of secondary amine dimers.

  • Activation: Add Acetic Acid (1.0 equiv). Stir the mixture at room temperature (20-25°C) for 15-30 minutes.

  • Reduction: Carefully add STAB (1.5 equiv) in portions over 5-10 minutes. Note: Mild gas evolution (

    
    ) may occur.
    
  • Reaction: Stir at room temperature under an inert atmosphere (

    
     or Ar) for 12–24 hours. Monitor by TLC or LC-MS. The ketone spot should disappear.
    
  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
     until gas evolution ceases and pH is basic (~pH 8-9).
    
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Workup: Combine organic layers, dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude amine.

Protocol B: Leuckart-Wallach Reaction

Mechanism: Thermal Formylation followed by Hydrolysis Applicability: Large-scale synthesis where reagent cost is a factor.

Rationale

This method avoids expensive boron reagents. It proceeds via an N-formyl intermediate (4-(4-bromophenyl)-N-formylbutan-2-amine), which requires a subsequent hydrolysis step to reveal the free amine. It is robust against dehalogenation.

Reagents[1][4][5][6][7][8][9]
  • Ketone: 4-(4-Bromophenyl)butan-2-one

  • Ammonium Formate: 4-5 equivalents (or Formamide/Formic Acid mix)

  • Hydrolysis Agent: Concentrated HCl (37%)

Step-by-Step Procedure
  • Condensation: In a round-bottom flask set up for reflux, mix the ketone (1.0 equiv) and ammonium formate (4.0 equiv).

  • Thermal Reaction: Heat the mixture slowly. The mixture will melt and then begin to evolve gas (

    
     and 
    
    
    
    ) and water.
  • Distillation (Dean-Stark): Raise temperature to 140-150°C. If possible, use a Dean-Stark trap to remove the water formed. Continue heating for 4-8 hours until ketone is consumed.

  • Isolation of Intermediate: Cool the mixture. The oily residue contains the N-formyl amine. Extract with DCM and wash with water to remove excess salts. Evaporate solvent.[4]

  • Hydrolysis: Reflux the crude N-formyl oil with 20% HCl (aq) for 3-6 hours. This cleaves the formyl group.

  • Basification: Cool the solution in an ice bath. Basify with 20% NaOH or KOH solution until pH > 12. The free amine will separate as an oil.

  • Extraction: Extract with DCM or Diethyl Ether. Dry and concentrate.

Purification & Characterization Workflow

Achieving pharmaceutical-grade purity requires an Acid-Base extraction, which leverages the basicity of the amine to separate it from non-basic impurities (unreacted ketone, neutral byproducts).

Purification Crude Crude Reaction Mixture (Amine + Impurities) AcidWash Add 1M HCl (aq) Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer (Discard: Neutral/Acidic Impurities) Separation1->OrgLayer1 AqLayer1 Aqueous Layer (Contains: Amine-HCl Salt) Separation1->AqLayer1 Basify Add NaOH (aq) to pH > 12 AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract Final Pure 4-(4-Bromophenyl)butan-2-amine Extract->Final

Figure 2: Acid-Base extraction workflow for purification of the target amine.

Characterization Checkpoints
  • Physical State: The free base is likely a pale yellow/colorless oil. The Hydrochloride salt is a white solid.

  • 1H NMR (CDCl3):

    • Aryl Protons: Two doublets (AA'BB' system) around 7.0 - 7.5 ppm, characteristic of para-substitution.

    • Methine (CH-N): Multiplet around 2.9 - 3.1 ppm.

    • Methyl (CH3): Doublet around 1.1 ppm.

    • Ethylene Bridge: Multiplets between 1.5 - 2.6 ppm.

  • Mass Spectrometry (ESI+): Look for the characteristic bromine isotope pattern (M+ and M+2 peaks of nearly equal intensity).

Safety & Handling

  • Brominated Compounds: Generally irritants. Avoid contact with skin.

  • STAB: Releases hydrogen gas upon contact with acid or moisture. Ensure proper ventilation.

  • Ammonium Formate: Decomposes to ammonia and carbon monoxide at high temperatures.[5] Perform Leuckart reactions in a fume hood.

  • Regulatory Note: While this specific isomer is generally a research chemical, it is a structural homologue of phenethylamines. Ensure compliance with all local laws regarding "analogue acts" or controlled substance precursors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][9][10][6][7][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][7][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. (Alternative Method for hindered substrates). [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry, 9(6), 529–536. [Link]

  • PubChem. (n.d.). 4-(4-bromophenyl)butan-2-amine Compound Summary. [Link]

Sources

Application Notes and Protocols for 4-(4-Bromophenyl)butan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 4-(4-Bromophenyl)butan-2-amine hydrochloride. As a specialized chemical intermediate, understanding its properties is critical for ensuring experimental integrity and laboratory safety. These protocols have been developed by synthesizing data from analogous compounds and established principles of chemical safety and reactivity for secondary amine hydrochlorides and brominated aromatic compounds. The following sections detail the chemical's stability, potential hazards, and recommended procedures for its management in a research and development setting.

Chemical Profile and Intrinsic Properties

This compound is a secondary amine salt. The hydrochloride form generally enhances water solubility and stability compared to the free base. However, the presence of the bromophenyl group and the amine hydrochloride functionality dictates its specific handling requirements.

Key Structural Features and Their Implications:

  • Secondary Amine Hydrochloride: This functional group makes the compound acidic and susceptible to reaction with bases. The hydrochloride salt form is often hygroscopic, meaning it can absorb moisture from the atmosphere.

  • Brominated Aromatic Ring: The bromo-substituted phenyl ring is a common moiety in pharmaceutical compounds. While generally stable, it can participate in certain reactions, and its presence contributes to the overall toxicological profile of the molecule.

While specific experimental data for this compound is not widely published, data from similar structures, such as 4-bromobenzylamine hydrochloride, indicate that it should be handled as a potential irritant to the skin, eyes, and respiratory system[1].

Prudent Handling Protocols

Given the potential hazards associated with amine hydrochlorides and brominated compounds, a stringent set of handling protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles of the compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation. Gloves should be inspected before use and changed frequently.
Body Protection A lab coat that is fully fastened.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.
Engineering Controls

Engineering controls are the first line of defense in minimizing exposure.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2]. This is crucial to prevent the accumulation of any dust or vapors in the breathing zone of the operator.

  • Emergency Equipment: Safety showers and eyewash stations should be readily accessible in the immediate vicinity of where the compound is handled.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including weighing papers, spatulas, and appropriately labeled receiving vessels, ready.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of the compound on a tared weighing paper or in a suitable container. Avoid creating dust. If the compound is a fine powder, gentle handling is paramount.

  • Dissolution: If preparing a solution, add the solid compound to the solvent slowly. Be aware that the dissolution of some hydrochloride salts can be exothermic.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of any contaminated materials (e.g., weighing papers, gloves) in a designated chemical waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage and Stability

Proper storage is critical to maintaining the chemical integrity of this compound and preventing the formation of hazardous degradation products.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.Prevents thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Minimizes exposure to moisture and atmospheric contaminants.
Container Keep in a tightly sealed, well-labeled container. The original manufacturer's container is ideal.Prevents contamination and exposure to air and moisture.
Light Protect from direct sunlight and other sources of strong light.While not definitively established for this compound, many aromatic compounds are light-sensitive.
Hygroscopicity Management

Amine hydrochlorides are known to be hygroscopic, meaning they readily absorb water from the air. This can lead to the formation of a sticky or oily solid, which is difficult to handle and can affect the accuracy of weighing.

  • Short-Term Handling: For routine use, minimize the time the container is open to the atmosphere.

  • Long-Term Storage: For long-term storage, consider the use of a desiccator containing a drying agent such as silica gel or calcium chloride.

Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:

  • Strong Bases: As an amine hydrochloride, it will react with strong bases (e.g., sodium hydroxide, potassium carbonate) to liberate the free amine. This reaction can be exothermic.

  • Strong Oxidizing Agents: Brominated compounds and amines can react with strong oxidizing agents. Such reactions can be vigorous and should be avoided.

  • Reactive Metals: Certain reactive metals may not be compatible.

  • Acyl Chlorides and Acid Anhydrides: Secondary amines react with acyl chlorides and acid anhydrides to form amides[3][4][5].

A general chemical compatibility chart should be consulted for a more extensive list of incompatible materials[6][7][8].

Spill and Waste Management

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Alert others in the laboratory and your supervisor.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials should be placed in a sealed container and disposed of as hazardous chemical waste according to your institution's guidelines.

Waste Disposal

All waste containing this compound, including empty containers, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Logical Workflows

The following diagrams illustrate the decision-making process for handling and storing this compound.

HandlingWorkflow start Start: Need to handle 4-(4-Bromophenyl)butan-2-amine HCl ppe_check Don appropriate PPE? (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a certified chemical fume hood? ppe_check->fume_hood Yes stop_ppe STOP: Obtain and wear correct PPE ppe_check->stop_ppe No weigh_transfer Weigh and transfer carefully, avoiding dust fume_hood->weigh_transfer Yes stop_hood STOP: Move to a functional fume hood fume_hood->stop_hood No dissolve Dissolve in appropriate solvent weigh_transfer->dissolve cleanup Decontaminate work area and dispose of waste properly dissolve->cleanup end Procedure Complete cleanup->end StorageWorkflow start Start: Storing 4-(4-Bromophenyl)butan-2-amine HCl container_check Is the container tightly sealed and properly labeled? start->container_check location Store in a cool, dry, and well-ventilated area container_check->location Yes stop_container STOP: Seal and label the container correctly container_check->stop_container No incompatibles Segregate from incompatible materials (bases, oxidizers)? location->incompatibles long_term Long-term storage? incompatibles->long_term Yes stop_incompatibles STOP: Relocate to a safe, segregated storage area incompatibles->stop_incompatibles No desiccator Store in a desiccator under inert atmosphere long_term->desiccator Yes end Properly Stored long_term->end No desiccator->end

Sources

Application Note: Preparation of Stock Solutions for 4-(4-Bromophenyl)butan-2-amine HCl Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, handling, and storage of 4-(4-Bromophenyl)butan-2-amine hydrochloride (HCl) stock solutions. This compound, a halogenated phenethylamine derivative, is frequently utilized as a chemical probe in monoamine transporter and trace amine-associated receptor (TAAR) assays.

Accurate stock preparation is the single most critical variable in assay reproducibility. This protocol addresses specific physicochemical challenges, including the hygroscopic nature of amine salts, the potential for oxidative degradation, and the solubility limits imposed by the lipophilic bromophenyl moiety.

Physicochemical Profile & Calculations

Before handling the substance, it is imperative to distinguish between the free base and the hydrochloride salt to ensure accurate molarity.

Table 1: Compound Specifications
PropertyValueNotes
Compound Name 4-(4-Bromophenyl)butan-2-amine HCl
Free Base Formula

Free Base MW 228.13 g/mol Do not use for weighing
Salt Formula

Salt MW 264.59 g/mol Use this for calculations
Appearance White to off-white crystalline solidHygroscopic
Solubility (DMSO)

100 mM
Preferred for Master Stock
Solubility (Water) ~10-25 mMpH dependent; risk of precipitation at neutral pH
Molarity Calculation Formula

To prepare a specific volume (


 in Liters) of a Master Stock at concentration (

in Molar):


Example: To prepare 10 mL of a 50 mM stock:



Protocol 1: Preparation of Master Stock (DMSO)

Objective: Create a stable, high-concentration (50 mM) "Master Stock" suitable for long-term storage.

Materials Required[3][4][5][6][7][8][9][10]
  • 4-(4-Bromophenyl)butan-2-amine HCl (Solid)

  • Anhydrous DMSO (Dimethyl Sulfoxide),

    
     99.9% purity (stored over molecular sieves)
    
  • Amber glass vials (borosilicate), screw cap with PTFE liner

  • Analytical balance (readability 0.1 mg)

  • Anti-static gun (optional but recommended for salts)

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.

  • Weighing:

    • Place a clean amber glass vial on the balance and tare.

    • Weigh approximately 132.3 mg (for 10 mL/50 mM). Record the exact mass (

      
      ).
      
  • Volume Calculation: Do not rely on adding a fixed volume of solvent. Calculate the required volume of DMSO based on the actual mass to achieve exact molarity:

    
    
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Note: If the solution is not clear, sonicate in a water bath at room temperature for 5 minutes. The solution must be optically clear and colorless.

  • Aliquot & Store: Divide the Master Stock into small aliquots (e.g., 100 µL) in cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Serial Dilution & Working Solutions

Objective: Dilute the Master Stock into assay buffer without inducing precipitation. Critical Mechanism: The "Intermediate Dilution" step is required. Direct addition of high-concentration DMSO stock to aqueous buffer can cause "shock precipitation" of the lipophilic bromophenyl tail, creating micro-aggregates that skew assay results.

Workflow Visualization

The following diagram illustrates the safe dilution pathway:

DilutionProtocol cluster_0 Solvent Phase cluster_1 Aqueous Phase Stock Master Stock (50 mM in DMSO) Inter Intermediate Stock (500 µM in DMSO) Stock->Inter 1:100 Dilution (DMSO to DMSO) Work Working Solution (5 µM in Buffer) Inter->Work 1:100 Dilution (DMSO to Buffer) Assay Final Assay Well (1% DMSO Final) Work->Assay Addition to Cells/Protein

Figure 1: Step-wise dilution strategy to prevent precipitation shock. Keeping the compound in DMSO for the first dilution step ensures solubility before introduction to the aqueous environment.

Procedure
  • Thaw: Thaw a Master Stock aliquot (50 mM) at room temperature. Vortex ensures homogeneity.

  • Intermediate Dilution (DMSO):

    • Prepare a 100x concentrate of your highest test concentration using DMSO as the diluent.

    • Example: For a 10 µM final assay concentration, prepare a 1 mM Intermediate Stock (20 µL Master Stock + 980 µL DMSO).

  • Working Solution (Buffer):

    • Dilute the Intermediate Stock 1:100 into the Assay Buffer (e.g., PBS or HBSS).

    • Result: 10 µM compound in buffer with 1% DMSO.

    • Technique: Add the DMSO solution slowly to the vortexing buffer. Do not add buffer to the DMSO.

Quality Control & Troubleshooting

Self-Validating Checks

Every stock preparation must pass these two checkpoints:

  • Visual Inspection: Hold the vial against a dark background with a strong light source. Any turbidity, "swirling" refractivity, or particulates indicates precipitation. Action: Discard and re-prepare.

  • UV-Vis Verification (Optional but Recommended):

    • Dilute stock to ~50 µM in Methanol.

    • Scan 220–300 nm.

    • The bromophenyl moiety typically exhibits absorption maxima (

      
      ) near 260-270 nm. Absence of peaks suggests degradation or weighing error.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Buffer "Shock" dilution; pH > pKaUse the Intermediate Dilution step (Fig 1). Ensure buffer pH is < 7.4 if possible, or increase DMSO % (up to 2% if tolerated).
Yellow Discoloration Oxidation of amineDiscard. Store future stocks under Nitrogen/Argon.
Inconsistent IC50/EC50 Adsorption to plasticUse low-binding polypropylene or glass vials for dilute aqueous solutions.

References

  • Cheng, X., et al. (2003).[1] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Link

  • Sigma-Aldrich Technical Bulletin. "Preparation of Stock Solutions for Bioactive Compounds." Link

  • National Institutes of Health (NIH) Chemical Genomics Center. "Assay Guidance Manual: Compound Management." Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Stability).

Sources

Application Notes and Protocols for the Coupling of 4-(4-Bromophenyl)butan-2-amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Amide Bond Formation

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While seemingly a straightforward condensation of a carboxylic acid and an amine, the practical execution of this transformation is rich with nuance, demanding a careful selection of reagents and conditions to achieve high yields and purity.[1][2] This guide provides a detailed exploration of the reaction conditions for coupling a specific chiral primary amine, 4-(4-Bromophenyl)butan-2-amine, with a variety of carboxylic acids.

The subject amine possesses several key structural features that inform the strategic approach to its coupling:

  • A Primary Amine: This functionality is generally highly nucleophilic and reactive in amide coupling reactions.

  • A Chiral Center: The stereogenic center at the 2-position of the butane chain introduces the critical challenge of preventing racemization during the coupling process. Maintaining stereochemical integrity is often paramount in the synthesis of biologically active molecules.

  • Steric Considerations: The presence of the 4-bromophenylbutyl group imparts a degree of steric bulk, which may influence the rate and efficiency of the coupling reaction, particularly with sterically demanding carboxylic acids.[3][4]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles to empower rational decision-making in the laboratory. We will delve into the selection of coupling reagents, the optimization of reaction parameters, strategies to mitigate racemization, and robust methods for product purification.

The Heart of the Matter: Selecting the Optimal Coupling Reagent

The direct condensation of a carboxylic acid and an amine is typically inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" by a coupling reagent. The choice of this reagent is arguably the most critical decision in designing an amide coupling reaction. The ideal reagent should offer high efficiency, fast reaction rates, minimal side reactions, and, crucially for this application, a low propensity for inducing racemization.[5][6][7]

We will consider three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and relatively low cost.[7] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide.[8]

However, the O-acylisourea intermediate is susceptible to two major side reactions:

  • Racemization: For chiral carboxylic acids, the intermediate can cyclize to form an oxazolone, which can lead to loss of stereochemical integrity.[9][10]

  • N-acylurea formation: The O-acylisourea can rearrange to a stable N-acylurea, a common byproduct that can be difficult to remove.[8]

To suppress these side reactions, carbodiimide couplings are almost always performed in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[8][11] These additives react with the O-acylisourea to form an active ester that is more stable, less prone to racemization, and still highly reactive towards the amine.[8][10] More modern additives like OxymaPure are considered excellent non-explosive replacements for HOBt and can further minimize racemization.[10][12][13]

Phosphonium and Uronium/Aminium Salts: The High-Performance Options

For more challenging couplings, such as those involving sterically hindered substrates or those that are particularly prone to racemization, phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are often the reagents of choice.[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a particularly effective uronium salt-based reagent known for its high coupling efficiency, fast reaction rates, and low levels of racemization.[5][6] It operates by forming a highly reactive OAt-active ester.[6]

These reagents are generally more expensive than carbodiimides but their superior performance in difficult cases often justifies the cost.[8]

Comparative Overview of Common Coupling Reagents
Coupling Reagent/SystemTypical Reaction TimeTypical Yield RangeKey Advantages & Considerations
EDC/HOBt or EDC/Oxyma 1 - 12 hours70 - 95%Cost-effective; water-soluble byproducts (with EDC) simplify work-up. Additive is crucial to suppress racemization.[8]
DCC/HOBt 1 - 12 hours75 - 98%Effective and inexpensive, but the dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification.[8]
HATU/Base 15 - 60 minutes85 - 99%Highly efficient and fast, with very low racemization potential. Ideal for sterically hindered substrates.[5][8]
HBTU/Base 30 - 120 minutes80 - 98%Very effective, with slightly longer reaction times than HATU.[8]

Optimizing Reaction Parameters: A Multi-faceted Approach

Beyond the choice of coupling reagent, several other parameters must be carefully considered to ensure a successful reaction.

  • Solvent: The choice of solvent is critical for ensuring that all reactants are fully dissolved. Dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are most commonly used for amide coupling reactions.[14] For large-scale synthesis, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are being increasingly explored.[14][15]

  • Base: A non-nucleophilic organic base is often required, particularly with phosphonium and uronium/aminium salt reagents, to deprotonate the carboxylic acid and neutralize any acidic byproducts. N,N-diisopropylethylamine (DIPEA) is a common choice. However, for reactions prone to racemization, a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine is recommended to minimize base-catalyzed epimerization.[6][16][17][18]

  • Temperature: Most amide coupling reactions are performed at room temperature. However, for sterically hindered substrates, gentle heating may be necessary to increase the reaction rate. Conversely, for reactions that are highly susceptible to racemization, performing the coupling at a lower temperature (e.g., 0 °C) can be beneficial.[3][17]

  • Stoichiometry: The stoichiometry of the reactants should be carefully controlled. Typically, a slight excess of the carboxylic acid and coupling reagent relative to the amine is used to ensure complete consumption of the amine.

Preserving Chirality: Strategies to Prevent Racemization

Given the chiral nature of 4-(4-Bromophenyl)butan-2-amine, preventing racemization at the stereocenter of the carboxylic acid partner is a primary concern. The main mechanism of racemization involves the formation of an oxazolone intermediate from the activated carboxylic acid.[9]

Key strategies to minimize racemization include:

  • Use of Additives: As discussed, additives like HOBt and particularly OxymaPure are highly effective at suppressing racemization by converting the initial highly reactive activated species into a more stable active ester.[10][11][12][17]

  • Choice of Coupling Reagent: Uronium and phosphonium reagents like HATU are generally less prone to causing racemization than carbodiimides used without additives.[6][17]

  • Base Selection: The use of weaker, more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA can significantly reduce the extent of racemization.[16][17][18]

  • Temperature Control: Performing the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of racemization.[17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of 4-(4-Bromophenyl)butan-2-amine with a generic carboxylic acid. These should be considered as starting points and may require optimization depending on the specific carboxylic acid used.

Protocol 1: EDC/Oxyma Mediated Coupling

This protocol is a good starting point for routine couplings, balancing cost-effectiveness with good control over racemization.

Materials:

  • 4-(4-Bromophenyl)butan-2-amine

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • OxymaPure

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Add OxymaPure (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • In a separate flask, dissolve 4-(4-Bromophenyl)butan-2-amine (1.1 equivalents) in a small amount of the reaction solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Add DIPEA or NMM (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, proceed to the work-up and purification steps.

Protocol 2: HATU-Mediated Coupling for Challenging Substrates

This protocol is recommended for sterically hindered carboxylic acids or when minimal racemization is critical.

Materials:

  • 4-(4-Bromophenyl)butan-2-amine

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Add HATU (1.1 equivalents) to the solution.

  • Add DIPEA or 2,4,6-collidine (2.0 equivalents) to the mixture.

  • Stir the solution at room temperature for 10-15 minutes to allow for pre-activation.

  • Add 4-(4-Bromophenyl)butan-2-amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 30-90 minutes. Monitor by TLC or LC-MS.

  • Upon completion, proceed to the work-up and purification steps.

Work-Up and Purification: Isolating the Desired Amide

A standard aqueous work-up is generally effective for removing the coupling reagent byproducts and any unreacted starting materials.[19]

Standard Aqueous Work-Up Procedure:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove the base and any unreacted amine).

    • Saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid and the additive).

    • Brine (to remove any remaining water).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.

Purification:

The crude product can be purified by one of the following methods:

  • Flash Column Chromatography: This is the most common method for purifying amide products. A silica gel column is typically used, with a gradient of ethyl acetate in hexanes as the eluent.

  • Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.[20]

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative reverse-phase HPLC may be necessary.

Visualizing the Process

Reaction Mechanisms

Amide Coupling Mechanisms cluster_0 Carbodiimide (EDC/Oxyma) Mechanism cluster_1 HATU Mechanism R-COOH_1 Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH_1->O-Acylisourea + EDC EDC EDC Oxyma-Ester Oxyma Active Ester O-Acylisourea->Oxyma-Ester + Oxyma Oxyma Oxyma Amide_1 Amide Product Oxyma-Ester->Amide_1 + Amine EDC-Urea EDC-Urea Byproduct Oxyma-Ester->EDC-Urea + Amine Amine_1 4-(4-Bromophenyl)butan-2-amine R-COOH_2 Carboxylic Acid Carboxylate Carboxylate Anion R-COOH_2->Carboxylate + Base Base Base (DIPEA) OAt-Ester OAt Active Ester Carboxylate->OAt-Ester + HATU HATU HATU Amide_2 Amide Product OAt-Ester->Amide_2 + Amine Byproducts_2 HOAt + Tetramethylurea OAt-Ester->Byproducts_2 + Amine Amine_2 4-(4-Bromophenyl)butan-2-amine

Caption: Mechanisms of amide bond formation using EDC/Oxyma and HATU.

Experimental Workflow

Experimental Workflow start Start dissolve_acid Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve_acid add_reagents Add Coupling Reagent (and Additive/Base) dissolve_acid->add_reagents pre_activation Pre-activation (Stir at RT) add_reagents->pre_activation add_amine Add 4-(4-Bromophenyl)butan-2-amine pre_activation->add_amine reaction Reaction Monitoring (TLC or LC-MS) add_amine->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purification Purification (Chromatography/Recrystallization) dry_concentrate->purification product Pure Amide Product purification->product

Caption: General experimental workflow for amide coupling reactions.

Conclusion

The successful coupling of 4-(4-Bromophenyl)butan-2-amine with carboxylic acids is readily achievable with a systematic and informed approach. For routine syntheses, EDC in combination with an additive like OxymaPure offers a reliable and cost-effective method. For more challenging substrates where steric hindrance or the risk of racemization is high, the use of a high-performance reagent such as HATU is recommended. Careful optimization of the solvent, base, and temperature, coupled with a robust work-up and purification strategy, will ensure the synthesis of the desired amide product in high yield and purity, while preserving the critical stereochemical integrity of the chiral amine.

References

Sources

Application Note: Scalable Manufacturing of 4-(4-Bromophenyl)butan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-Bromophenyl)butan-2-amine hydrochloride , a critical intermediate in the synthesis of beta-agonists (e.g., Ractopamine) and various neurological research tools.

Unlike bench-scale methods that prioritize speed over purity, this guide focuses on Process Intensification —specifically addressing the challenge of chemoselectivity . The primary failure mode in scaling this molecule is the accidental hydrodehalogenation (loss of the bromine atom) during the reduction steps. This protocol utilizes a specific Claisen-Schmidt / Selective Hydrogenation / Reductive Amination sequence designed to preserve the aryl bromide moiety while maximizing yield.

Strategic Retrosynthesis & Route Selection

To achieve kilogram-scale viability, we reject the use of expensive starting materials like 4-bromophenylacetone or hazardous reagents like nitroalkanes. Instead, we utilize the "Acetone Linker" strategy.

The Pathway[1][2][3]
  • Condensation: 4-Bromobenzaldehyde + Acetone

    
     Enone.
    
  • Selective Reduction: Enone

    
     Ketone (Critical Control Point).
    
  • Reductive Amination: Ketone

    
     Amine.[1][2][3]
    
  • Salting Out: Amine

    
     Hydrochloride Salt.
    
Critical Control Point: Preventing Debromination

Standard catalytic hydrogenation (Pd/C +


) is contraindicated  for this synthesis because it rapidly cleaves the Ar-Br bond. This protocol employs Raney Nickel (Ra-Ni)  under controlled conditions or Sulfided Platinum on Carbon (Pt(S)/C) , which kinetically favors alkene reduction over aryl dehalogenation.

Experimental Protocols

Phase 1: The Claisen-Schmidt Condensation

Objective: Synthesis of 4-(4-bromophenyl)but-3-en-2-one.

  • Reagents:

    • 4-Bromobenzaldehyde (1.0 equiv)

    • Acetone (Reagent Grade, excess, used as solvent/reactant)

    • Sodium Hydroxide (10% aq. solution)

    • Ethanol (95%)

Protocol:

  • Setup: In a jacketed reactor, dissolve 4-Bromobenzaldehyde (100 g, 0.54 mol) in Acetone (300 mL).

  • Addition: Cool the mixture to 10–15°C. Slowly add 10% NaOH (20 mL) over 30 minutes. Note: The reaction is exothermic.[4] Maintain internal temp < 25°C to prevent polymerization.

  • Reaction: Stir at room temperature (20–25°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5][4][6] The product appears as a light yellow precipitate.

  • Workup: Add ice water (500 mL) to the reaction mixture. Neutralize with dilute HCl to pH 7.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 200 mL) and cold ethanol (1 x 50 mL).

  • Drying: Vacuum dry at 40°C.

    • Expected Yield: 85–90%

    • Appearance: Pale yellow crystals.

Phase 2: Chemoselective Reduction (The "Safe" Step)

Objective: Reduction of the alkene to 4-(4-bromophenyl)butan-2-one without touching the bromine.

  • Reagents:

    • Enone (from Phase 1)

    • Catalyst: Raney Nickel (W-2) (approx. 10 wt% loading) OR 5% Pt(S)/C .

    • Solvent: Ethyl Acetate or Toluene.

    • Hydrogen Gas (1 atm).

Protocol:

  • Safety Check: Raney Nickel is pyrophoric. Handle as a slurry under water or solvent.

  • Loading: Charge the hydrogenation vessel with Enone (50 g) and Ethyl Acetate (250 mL). Add the Raney Nickel slurry carefully.

  • Hydrogenation: Purge with

    
    , then introduce 
    
    
    
    via a balloon (bench) or regulated line (1 atm, pilot).
  • Monitoring: Stir vigorously at ambient temperature (20-25°C) . Do NOT heat.

    • Mechanistic Insight: At ambient T and P, Ra-Ni reduces the conjugated alkene rapidly. Ar-Br cleavage usually requires elevated T/P or Pd catalysts.

  • Completion: Monitor consumption of starting material via HPLC. Stop immediately upon disappearance of the alkene (approx. 2–4 hours).

  • Filtration: Filter catalyst through a Celite pad (keep wet to prevent fire).

  • Concentration: Evaporate solvent to yield the ketone as a clear/pale oil.

Phase 3: Reductive Amination

Objective: Conversion to 4-(4-bromophenyl)butan-2-amine.

  • Reagents:

    • Ketone (from Phase 2)

    • Ammonium Acetate (10 equiv)

    • Sodium Cyanoborohydride (

      
      ) (0.7 equiv) [Scale-up Note: Sodium Triacetoxyborohydride (STAB) is a safer, non-toxic alternative, but NaBH3CN is standard for primary amines].
      
    • Methanol (Anhydrous).

Protocol:

  • Imine Formation: Dissolve Ketone (40 g) and Ammonium Acetate (135 g) in Methanol (400 mL). Stir for 2 hours at room temperature to form the imine in situ.

  • Reduction: Cool to 0°C. Add

    
     (7.8 g) portion-wise.
    
    • Caution: HCN gas can evolve if acidified. Keep pH > 6.

  • Stirring: Allow to warm to room temperature and stir for 18–24 hours.

  • Quench: Carefully add concentrated HCl to pH < 2 (in a fume hood) to decompose excess borohydride.

  • Workup: Evaporate methanol. Basify the aqueous residue with NaOH to pH > 12. Extract with Dichloromethane (DCM) (3 x 150 mL).

  • Drying: Dry organic layer over

    
     and concentrate to give the crude amine oil.
    
Phase 4: Salt Formation & Crystallization

Objective: Purification and stabilization as the Hydrochloride salt.

Protocol:

  • Dissolution: Dissolve the crude amine oil in minimal Isopropyl Alcohol (IPA).

  • Acidification: Add a solution of HCl in IPA (or diethyl ether) dropwise with stirring until pH is acidic (pH ~2).

  • Crystallization: A white precipitate should form immediately. If not, add Ethyl Acetate (antisolvent) until turbid and cool to 4°C.

  • Filtration: Collect crystals by filtration.

  • Recrystallization: Recrystallize from hot IPA/Ethanol if purity < 98%.

Process Data & Specifications

ParameterSpecificationNote
Overall Yield 55% – 65%Calculated from Aldehyde start
Purity (HPLC) > 99.0%Critical for pharma use
Appearance White crystalline powderHygroscopic; store in desiccator
Melting Point 190–195°C (dec.)Varies slightly with crystal habit
Major Impurity Des-bromo analog (< 0.1%)Controlled by Phase 2 catalyst choice

Visualizations

Workflow Diagram (Reaction Scheme)

SynthesisWorkflow Start 4-Bromobenzaldehyde + Acetone Step1 Claisen-Schmidt Condensation Start->Step1 NaOH, EtOH Inter1 Enone Intermediate (Solid) Step1->Inter1 Yield: ~85% Step2 Selective Hydrogenation (Ra-Ni or Pt/C) Inter1->Step2 H2 (1 atm) Avoid Pd/C! Inter2 Ketone Intermediate (Oil) Step2->Inter2 Chemo-selective Step3 Reductive Amination (NH4OAc / NaBH3CN) Inter2->Step3 MeOH, RT Final Crude Amine Step3->Final Workup Salt HCl Salt Formation (IPA/HCl) Final->Salt Crystallization

Caption: Figure 1. Linear synthesis workflow emphasizing the critical chemoselective hydrogenation step.

Purification Logic Tree

PurificationLogic Check1 Is Enone Yellow? Action1 Proceed to Hydrogenation Check1->Action1 Yes Action2 Recrystallize (EtOH) Check1->Action2 No (Dark/Oily) Check2 HPLC: Des-bromo > 0.5%? Action3 Discard Batch (Cat Failure) Check2->Action3 Yes (Critical Failure) Action4 Proceed to Salting Check2->Action4 No Check3 Amine Oil Color? Check3->Action4 Pale Yellow Action5 Carbon Treat & Filter Check3->Action5 Dark Brown Action1->Check2 Action4->Check3

Caption: Figure 2. In-process control (IPC) decision tree for quality assurance during scale-up.

References

  • Claisen-Schmidt Condensation Mechanics

    • Kohler, E. P., & Chadwell, H. M. (1922). "Benzalacetone". Organic Syntheses, 2, 1.
    • Source: [Organic Syntheses, Coll.[4] Vol. 1, p.78]([Link])

  • Chemoselective Hydrogenation of Aryl Halides

    • Ramanathan, A., & Jimenez, L. S. (2010).[7] "Reductive Dehalogenation of Aryl Bromides...". Synthesis, 2010(2), 217–220.[7] (Cited for context on Pd/C risks).

    • Source:

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862.

    • Source:

  • General Scale-Up of Phenethylamines

    • Shulgin, A. T. (1991). PIHKAL: A Chemical Love Story. (Referenced for general workup of homologous amines).[9]

    • Context: Provides foundational knowledge on the isolation of phenyl-alkyl-amines as HCl salts.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 4-(4-Bromophenyl)butan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-BPBA-HCl-CRYST Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Welcome to the technical support interface. You are likely encountering difficulties crystallizing 4-(4-Bromophenyl)butan-2-amine Hydrochloride . This molecule presents a specific set of physicochemical challenges due to its "amphiphilic" nature: it possesses a polar ammonium head group and a distinctively lipophilic tail (the 4-bromophenylbutyl chain).

Common Failure Modes:

  • Oiling Out (LLPS): The salt separates as a viscous oil rather than a crystal lattice.[1]

  • Hygroscopic Gumming: The solid turns sticky upon filtration due to moisture absorption.

  • Impurity Trapping: Precursors (likely the ketone or imine) co-precipitate, lowering the melting point.

This guide moves beyond generic advice, applying Organic Process Research & Development (OPRD) principles to your specific substrate.

Diagnostic Module: The "Oiling Out" Phenomenon

The Problem: You cool your solution, and instead of white needles, you see a second liquid phase (oil droplets) forming at the bottom.

The Science (Causality): This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs because the melting point of the solvated salt is lower than the temperature at which it becomes insoluble. The 4-bromophenyl group increases the van der Waals interactions, making the oil phase stable and highly viscous.

Troubleshooting Workflow (Decision Tree)

OilingOut_Troubleshooting Start START: Material Oiled Out CheckSolvent Check Solvent Composition Start->CheckSolvent IsWaterPresent Is Water Present? CheckSolvent->IsWaterPresent Reheat Reheat to Dissolution IsWaterPresent->Reheat No ChangeSolvent Switch to Anhydrous System (IPA/EtOAc) IsWaterPresent->ChangeSolvent Yes (Water promotes oiling) Seed Add Seed at Cloud Point Reheat->Seed Cool slowly Triturate Triturate (Grind) Oil with MTBE/Heptane Seed->Triturate Still Oiling? Success Crystalline Solid Seed->Success Crystal Growth Triturate->Success

Figure 1: Decision logic for handling oiling out events. Note that water is often a detriment for lipophilic amine salts.

Experimental Protocols

Do not rely on standard "ethanol/ether" recipes. The bromine atom adds significant weight and lipophilicity, requiring a modified solvent system.

Protocol A: The "Golden Standard" Recrystallization

Best for: Purifying crude solids that are colored or have low melting points.

System: Isopropanol (IPA) + Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc). Rationale: IPA provides solubility for the polar head; IPAc/EtOAc acts as a mild antisolvent that does not force precipitation as aggressively as Hexanes.

  • Dissolution: Suspend the crude solid in minimum hot IPA (approx. 60-70°C).

    • Tip: If it doesn't dissolve fully, filter hot to remove inorganic salts (NaCl/NH₄Cl).

  • Antisolvent Addition: While maintaining 60°C, add hot EtOAc dropwise until the solution turns slightly turbid (cloud point).

  • The "Clear" Step: Add just enough hot IPA (0.5 - 1 mL) to make the solution clear again.

  • Seeding (Critical): Remove from heat. When the temperature drops to ~50°C, add a few mg of pure seed crystals.

    • Why? This provides a nucleation surface, bypassing the energy barrier that leads to oiling.

  • Slow Cooling: Allow to cool to room temperature without stirring or with very slow stirring. Then move to 4°C.

Protocol B: De-Gumming (Trituration)

Best for: Recovering material that has already oiled out into a sticky gum.

  • Decant the supernatant solvent (which likely contains impurities).

  • Add anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) to the gum.

  • Mechanical Stress: Use a glass rod or spatula to scratch the side of the flask and grind the gum under the solvent.

  • Sonication: Place the flask in a sonication bath for 10-20 minutes.

    • Mechanism:[1][3][4][5][6][7] Sonication creates cavitation bubbles that disrupt the amorphous oil phase, inducing lattice formation.

  • Filter the resulting white powder immediately under nitrogen/argon (to prevent moisture uptake).

Data & Solvent Compatibility

The following table summarizes solvent interactions specifically for 4-(4-Bromophenyl)butan-2-amine HCl .

Solvent SystemSuitabilityNotes
Water 🔴 Avoid Promotes oiling out due to high surface tension; salt is likely too lipophilic for good recovery.
Ethanol (EtOH) 🟡 Caution Good solubility, but often requires very low temps (-20°C) to crystallize. Yields can be low.[1][8]
Isopropanol (IPA) 🟢 Excellent Best balance of polarity. Use as the "Good Solvent."[1]
Ethyl Acetate 🟢 Excellent Ideal antisolvent. Solubilizes non-polar impurities (ketones) well.
Diethyl Ether 🟡 Risky Good antisolvent, but highly volatile. Condensation can introduce water (hygroscopicity).
Heptane/Hexane 🔴 Avoid Too non-polar. Causes immediate crashing (amorphous precipitation) rather than crystallization.

Frequently Asked Questions (FAQs)

Q1: The solid is white but turns into a brown goo on the filter paper. Why?

  • Diagnosis: This is likely hygroscopicity combined with eutectic impurity melting . The HCl salt attracts atmospheric water, which depresses the melting point of the salt/impurity mix.

  • Fix:

    • Perform the filtration under an inert atmosphere (nitrogen blanket).

    • Wash the filter cake with anhydrous ether/MTBE to remove residual high-boiling solvents.

    • Dry immediately in a vacuum oven at 40°C with P₂O₅ or silica desiccant.

Q2: My yield is very low (<40%). Where is my product?

  • Diagnosis: The 4-bromophenyl group makes the molecule moderately soluble in organic solvents even as a salt.

  • Fix: Do not discard the mother liquor. Evaporate it to 20% volume and perform a second crop crystallization. Alternatively, use Isopropyl Acetate instead of Ethyl Acetate as the antisolvent, as it generally offers lower solubility for amine salts.

Q3: Can I use Acetone?

  • Diagnosis: NO.

  • Reasoning: Primary amines (even as salts) can react with ketones (acetone) over time to form imines (Schiff bases) , especially if there is any trace of freebase or excess acid catalysis. This introduces a yellow impurity that is difficult to remove.

Advanced Mechanism: Impurity Rejection

Understanding what you are removing is key to selecting the method.

Impurity_Pathways cluster_0 Purification Logic Impurity Impurity: 4-(4-Bromophenyl)butan-2-one (Ketone Precursor) Solvent Solvent: Ethyl Acetate Impurity->Solvent High Solubility (Remains in Mother Liquor) Product Product: Amine HCl Salt Product->Solvent Low Solubility (Crystallizes Out)

Figure 2: The principle of divergence. The ketone precursor lacks the ionic character of the HCl salt, making it soluble in EtOAc, while the salt precipitates.

References

  • Mettler Toledo. Oiling Out in Crystallization - Causes and Solutions. (General principles of LLPS and metastable zones).

  • Organic Process Research & Development. Crystallization of Amine Salts: Solvent Selection and Polymorphism. (Foundational texts on amine HCl behavior).

  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Nichols, L. Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts.[4]

  • ScienceMadness & Chemical Forums. Isolation of primary amines as HCl salt - Troubleshooting. (Community-verified techniques for lipophilic amine salts).

Sources

Technical Support Center: Optimizing pH for 4-(4-Bromophenyl)butan-2-amine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the efficient extraction of 4-(4-Bromophenyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the scientific principles and practical techniques necessary to optimize your extraction protocols, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH-optimized extraction of 4-(4-Bromophenyl)butan-2-amine?

The extraction of 4-(4-Bromophenyl)butan-2-amine, a basic compound, relies on the principles of acid-base chemistry.[1][2] The core concept is to manipulate the pH of the aqueous phase to control the ionization state of the amine.

  • In its neutral (free base) form , the amine is more soluble in organic solvents.

  • In its protonated (salt) form , it becomes an ionic species and is more soluble in the aqueous phase.[2]

By adjusting the pH, we can selectively move the amine between an organic layer and an aqueous layer, thus separating it from non-basic impurities.[1]

Q2: What is the pKa of 4-(4-Bromophenyl)butan-2-amine and why is it important?

The presence of the 4-bromophenyl group will influence this basicity. The bromine atom is an electron-withdrawing group, which tends to decrease the electron density on the nitrogen atom through the aromatic ring. This inductive effect reduces the basicity of the amine.[5] Therefore, the pKa of 4-(4-Bromophenyl)butan-2-amine's conjugate acid is expected to be slightly lower than 10.6.

Understanding the pKa is critical because it dictates the pH range over which the amine transitions between its neutral and protonated forms. For effective extraction, a general rule of thumb is to adjust the pH of the aqueous solution to be at least 2 pKa units away from the pKa of the compound of interest.

Q3: Which organic solvents are suitable for the extraction of 4-(4-Bromophenyl)butan-2-amine?

The choice of solvent is crucial for a successful extraction.[6] Given the structure of 4-(4-Bromophenyl)butan-2-amine, which includes a large non-polar bromophenyl group and a polar amine group, a variety of common organic solvents can be used. The ideal solvent should be immiscible with water and have a good solubility for the neutral amine.

SolventDensity (g/mL)Key Considerations
Dichloromethane (DCM) ~1.33Good solvent for many organic compounds. Forms the bottom layer.
Diethyl Ether ~0.71Volatile and flammable. Forms the top layer.
Ethyl Acetate ~0.90Good general-purpose solvent. Forms the top layer.
Toluene ~0.87Less polar than DCM or ethyl acetate. Forms the top layer.

The selection will also depend on the nature of the impurities you are trying to remove.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of 4-(4-Bromophenyl)butan-2-amine.

Issue 1: An emulsion has formed between the organic and aqueous layers.

Emulsions are a frequent problem when working with amines, as they can act as surfactants.[7]

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if the crude mixture contains surfactant-like impurities.[7][8]

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without creating an emulsion.[7]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of organic components in the aqueous phase.[7]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[7]

    • Filtration through Glass Wool: Passing the mixture through a plug of glass wool can sometimes help to break up the emulsion.

Issue 2: Low recovery of the amine product.

  • Cause A: Incorrect pH of the aqueous phase. If the pH is not sufficiently basic during the extraction of the free amine into the organic layer, a significant portion will remain in its protonated, water-soluble form.

  • Solution A: Ensure the pH of the aqueous layer is at least 2 units above the pKa of the amine's conjugate acid (i.e., pH > 12.6, based on our estimate). Use a pH meter or pH paper to verify.

  • Cause B: Insufficient extraction cycles. A single extraction may not be enough to transfer the entire product from one phase to the other.

  • Solution B: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large-volume extraction.

  • Cause C: The amine salt is not fully protonated during the initial acidic wash.

  • Solution C: When washing the organic layer with acid to remove the amine, ensure the pH is at least 2 units below the pKa of the amine's conjugate acid (i.e., pH < 8.6). Using a dilute acid like 1 M HCl is typically sufficient.

Issue 3: The final product is contaminated with acidic or neutral impurities.

  • Cause: Incomplete washing of the organic layer.

  • Solution:

    • Acidic Impurities: Ensure the initial organic solution is thoroughly washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.

    • Neutral Impurities: These will remain in the organic layer with the free amine. Purification techniques such as column chromatography or recrystallization may be necessary after the extraction to remove neutral impurities.

Experimental Protocols

Protocol 1: Extraction of 4-(4-Bromophenyl)butan-2-amine from a Reaction Mixture

This protocol outlines the steps for a standard acid-base extraction to isolate the amine from a crude reaction mixture.

dot

Caption: Workflow for the acid-base extraction of 4-(4-Bromophenyl)butan-2-amine.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash with a basic solution: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate.

  • Separate the layers: Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Extract the amine into the aqueous phase: Return the organic layer to the separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Mix gently and allow the layers to separate.

  • Isolate the aqueous layer: Drain the lower organic layer (which now contains neutral impurities) and set it aside. Collect the upper aqueous layer, which contains the protonated amine.

  • Liberate the free amine: Transfer the aqueous layer to a clean flask and cool it in an ice bath. Slowly add 6 M NaOH while stirring until the solution is strongly basic (pH > 12.6).

  • Back-extract the amine: Transfer the basic aqueous solution to a separatory funnel and extract three times with a fresh portion of the organic solvent.

  • Combine and dry the organic extracts: Combine the organic layers from the previous step. Dry the combined organic solution over anhydrous sodium sulfate (Na2SO4).

  • Isolate the final product: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified 4-(4-Bromophenyl)butan-2-amine.

References

  • ChemBK. (2025, August 19). 2-Aminobutane. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs? Retrieved from [Link]

  • Books. (2025, May 14). Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds.
  • Biotage. (n.d.). Evaluation of Sample Preparation Approaches for the Extraction of Amphetamine, Methamphetamine, MDMA and Metabolites from Urine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Unodc. (n.d.). recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]

  • Eureka | Patsnap. (2017, August 4). Preparation method of amphetamine.
  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). sec-Butylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-bromophenyl)butan-2-amine (C10H14BrN). Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1268146-30-0 | 4-(4-Bromophenyl)-2-methylbutan-2-amine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Bis(4-bromophenyl)amine | C12H9Br2N | CID 629950. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Retrieved from [Link]

  • Senfeida. (n.d.). China BIS(4-BROMOPHENYL)AMINE Manufacturers Suppliers Factory. Retrieved from [Link]

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Minimizing side reactions during 4-(4-Bromophenyl)butan-2-amine derivation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BR-AMINE-004 Subject: Minimizing Side Reactions (Debromination & Dimerization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(4-bromophenyl)butan-2-amine presents a classic chemoselectivity paradox. You require the reduction of a C=N bond (imine) while preserving a labile Ar-Br bond (aryl halide). Furthermore, as a primary amine synthesis, the reaction is thermodynamically predisposed toward "over-alkylation," leading to secondary amine dimers.

This guide addresses the two critical failure modes in this derivation:

  • Reductive Debromination: The loss of the bromine handle, typically caused by heterogeneous catalytic hydrogenation (e.g., Pd/C).

  • Polyalkylation (Dimerization): The reaction of the newly formed amine with the ketone precursor.

Module 1: Preserving the Aryl Bromide (Chemoselectivity)

The Problem: Catalytic Hydrogenation

Many standard protocols for reductive amination utilize Palladium on Carbon (Pd/C) under H₂ atmosphere. While efficient for simple ketones, this is catastrophic for your substrate.

  • Mechanism of Failure: Oxidative addition of Pd(0) into the Ar-Br bond is facile, followed by reductive elimination in the presence of hydrogen, yielding the debrominated byproduct 4-phenylbutan-2-amine .

  • Diagnostic Indicator: Loss of the characteristic 1:1 isotopic doublet in Mass Spectrometry (M+ and M+2).

The Solution: Hydride-Based Reductive Amination

Switch to a homogeneous hydride donor system. Sodium Cyanoborohydride (NaBH₃CN) is the reagent of choice here because it is stable in acid (pH 6–7) and chemoselective for the protonated imine over the ketone.

Q&A: Troubleshooting Debromination

Q: I switched to NaBH₄ to avoid Pd/C, but my yield dropped. Why? A: Sodium Borohydride (NaBH₄) is too aggressive. It reduces the ketone precursor to the alcohol (4-(4-bromophenyl)butan-2-ol) faster than the imine forms. You must use NaBH₃CN or Sodium Triacetoxyborohydride (STAB), which are less nucleophilic and only reduce the more electrophilic iminium ion.

Q: Can I use Raney Nickel instead of Pd/C? A: Raney Nickel is generally safer for aryl halides than Pd/C, but desulfurization and dehalogenation can still occur under high pressure. If you must use hydrogenation, use a poisoned catalyst like Platinum Oxide (Adams' Catalyst) or sulfided Pt/C, but hydride reduction remains the higher-fidelity route.

Module 2: Preventing Dimerization (Selectivity)

The Problem: The "Greedy" Amine

As soon as a molecule of 4-(4-bromophenyl)butan-2-amine is formed, it becomes a better nucleophile than the ammonia source. It attacks the remaining ketone, forming a secondary amine (dimer).

The Solution: Titanium(IV) Isopropoxide Scavenging

To lock the reaction into the primary amine pathway, we utilize a Lewis Acid additive: Titanium(IV) Isopropoxide [Ti(OiPr)₄] .

  • Mechanism: Ti(OiPr)₄ acts as a water scavenger and Lewis acid, driving the equilibrium toward the titanium-imine complex. This complex is sterically bulky, discouraging the approach of a second ketone molecule, and is rapidly reduced by borohydrides.

Q&A: Troubleshooting Polyalkylation

Q: I am seeing a mass peak at [2x MW - 17]. What is this? A: This is the dimer (secondary amine). It indicates your ammonia source was insufficient or the reduction was too slow, allowing the product to compete for the ketone.

Q: How much Ammonium Acetate should I use? A: A vast excess is required. We recommend 10–15 equivalents of NH₄OAc relative to the ketone. This statistical overload ensures the ketone encounters ammonia far more often than the product amine.

Visualizing the Reaction Landscape

The following diagram maps the critical decision points and failure modes.

ReactionPathways Ketone Precursor: 4-(4-bromophenyl)butan-2-one Imine Intermediate: Imine / Iminium Ketone->Imine + NH4OAc (XS) + Ti(OiPr)4 Alcohol Side Product: Alcohol (Ketone Reduction) Ketone->Alcohol NaBH4 (Too strong) Target TARGET: 4-(4-Bromophenyl)butan-2-amine Imine->Target NaBH3CN (Selective Reduction) Debrom Side Product: Debrominated Amine Imine->Debrom H2 / Pd/C (Hydrogenolysis) Dimer Side Product: Secondary Amine (Dimer) Target->Dimer + Ketone (Low NH3 conc.)

Figure 1: Reaction landscape showing the target pathway (Green) versus competitive side reactions (Red) caused by incorrect reagent choice.

Recommended Protocol: Ti(OiPr)₄ Mediated Reductive Amination

This protocol is optimized for chemoselectivity (preserving Ar-Br) and mono-alkylation (primary amine).

Reagents Table
ComponentRoleEquivalentsNotes
4-(4-bromophenyl)butan-2-one Substrate1.0 eqDissolve in dry MeOH
Ammonium Acetate (NH₄OAc) Nitrogen Source10.0 eq High excess prevents dimerization
Titanium(IV) Isopropoxide Lewis Acid / Scavenger2.0 eqCritical additive for primary amines
Sodium Cyanoborohydride Reducing Agent1.5 eqAdds hydride selectively to imine
Methanol (Dry) Solvent0.2 M conc.Anhydrous is preferred
Step-by-Step Methodology
  • Imine Formation (The "Locking" Step):

    • In a flame-dried flask under N₂, combine the ketone (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol.

    • Add Titanium(IV) Isopropoxide (2.0 eq) dropwise. Note: The solution may turn slightly yellow/hazy.

    • Stir at room temperature for 6–12 hours . Do NOT add the reducing agent yet. This "aging" period ensures maximum conversion to the titanium-imine complex.

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.

    • Allow to warm to room temperature and stir for 24 hours.

  • Quench & Workup (Safety Critical):

    • Caution: NaBH₃CN can generate HCN gas upon acidification.

    • Quench slowly with 1M NaOH (pH > 10). This solubilizes titanium salts (as titanates) and keeps cyanide trapped as NaCN.

    • Extract with Diethyl Ether or DCM.

    • Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification:

    • The crude oil may contain traces of titanium. If a white precipitate persists, filter through a Celite pad.

    • Purify via Acid-Base extraction or Flash Chromatography (DCM/MeOH/NH₄OH).

Alternative Route: Leuckart-Wallach (For Scale-Up)

If you lack Titanium reagents or are operating at kilogram scale, the Leuckart reaction is a viable alternative, though it requires harsher thermal conditions.

  • Reagents: Formamide (excess) + Formic Acid.

  • Conditions: Reflux at 160–180°C.

  • Risk: High thermal stress may cause degradation of the Ar-Br bond or polymerization.

  • Mitigation: Use the Microwave-Assisted Leuckart method (150°C, 15 mins) to reduce thermal exposure time significantly.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. "Reductive Amination - Sodium Cyanoborohydride."

  • BenchChem. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." (General principles on Debromination).

Sources

Technical Support Center: High-Grade Purification of 4-(4-Bromophenyl)butan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support Center for pharmaceutical researchers. It assumes the user possesses a background in organic chemistry but requires specific, field-tested protocols for this specific lipophilic amine hydrochloride.

Case ID: PUR-4BPB-HCl Status: Active Support Level: Senior Application Scientist Safety Warning: This compound is a halogenated phenethylamine homolog. While distinct from 4-bromoamphetamine (PBA), it should be handled as a potential serotonergic modulator and neurotoxin. All procedures must occur in a Class II Biosafety Cabinet or Fume Hood.

Executive Summary & Physical Profile

4-(4-Bromophenyl)butan-2-amine HCl is a lipophilic salt. Unlike lower homologs (e.g., amphetamine), the extended butyl chain increases lipophilicity, making the salt prone to "oiling out" in aqueous environments and complicating recrystallization. High-grade purity (>99.5% LCMS) requires a biphasic purification strategy: Chemo-selective Extraction followed by Controlled Crystallization .

PropertySpecificationNotes
Target Form White/Off-white Crystalline SolidAvoids amorphous "glass" formation.
Solubility (Free Base) High: DCM, EtOAc, Et2OLow: Water, Hexanes.
Solubility (HCl Salt) High: MeOH, Water, DMSOModerate: IPA; Low: Et2O, Acetone.
Critical Impurities 4-(4-Bromophenyl)butan-2-olByproduct of ketone reduction.
Des-bromo analogsResult of aggressive hydrogenation (Pd/C).
Tertiary Amine DimersResult of uncontrolled reductive amination.

Module A: The "Reset" (Acid-Base Extraction)

Use this protocol if your crude material is colored (yellow/brown) or contains non-amine impurities (alcohols/ketones).

The Logic: Direct recrystallization of crude amine salts often traps impurities in the crystal lattice. Converting to the free base allows you to "wash" the molecule in an organic phase, removing neutral side-products (like the alcohol impurity) which do not form salts.

Protocol 4BPB-EX:
  • Dissolution: Dissolve crude HCl salt in minimal deionized water (approx. 10 mL/g). If turbid, filter through Celite.

  • Basification: Cool to 0°C. Slowly add 2M NaOH until pH > 12. The solution will turn milky as the free base oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) . Note: DCM is preferred over Ether here due to better solubility of the heavier butyl chain.

  • The "Neutral Wash" (Critical Step): Wash the combined organic layer with Brine . This removes trapped water and water-soluble inorganic salts.

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate) for 15 minutes. Filter.

  • Salt Formation:

    • Dilute the free base solution with anhydrous Diethyl Ether (1:1 ratio).

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately. If oil forms, see Troubleshooting.

Module B: Recrystallization (The Polish)

Use this protocol to upgrade purity from ~95% to >99%.

The Logic: Amine hydrochlorides are often too soluble in methanol/ethanol and insoluble in ether. The "Goldilocks" solvent for this butyl-chain homolog is Isopropanol (IPA) or an Ethanol/Ethyl Acetate system.

System 1: The IPA/Ether Displacement (Standard)
  • Place dry crude solid in an Erlenmeyer flask.

  • Add boiling Isopropanol (IPA) dropwise. Swirl constantly. Add just enough to dissolve the solid.[1]

    • Tip: If 100% dissolved, add 5% excess IPA to prevent premature crashing.

  • Remove from heat. Let cool to room temperature undisturbed.

  • If no crystals form, add warm anhydrous Diethyl Ether (anti-solvent) dropwise until persistent turbidity appears.

  • Re-heat slightly to clear the solution, then wrap flask in foil and refrigerate (4°C) overnight.

System 2: The "Vapor Diffusion" (For High Value/Small Scale)
  • Dissolve the salt in minimal Methanol in a small vial.

  • Place this open vial inside a larger jar containing Diethyl Ether or MTBE .

  • Seal the outer jar.

  • Mechanism: Ether vapors slowly diffuse into the methanol, gently lowering solubility and growing high-quality X-ray grade crystals over 24-48 hours.

Visual Workflow & Logic Map

The following diagram illustrates the decision matrix for purifying this specific compound, distinguishing between "Oiling Out" scenarios and successful crystallization.

PurificationWorkflow Start Crude 4-(4-Bromophenyl) butan-2-amine HCl CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity Decision Purity > 95%? CheckPurity->Decision AcidBase Module A: Acid-Base Extraction (Remove Neutrals/Alcohols) Decision->AcidBase No (<95%) Recryst Module B: Recrystallization (IPA/Et2O System) Decision->Recryst Yes (>95%) AcidBase->Recryst Yields Solid OilOut ISSUE: Product Oils Out Recryst->OilOut Phase Sep Final High Grade Solid (>99% Purity) Recryst->Final Crystals Form Trituration Remedy: Triturate with cold Et2O or Hexane OilOut->Trituration Trituration->Recryst Returns Solid

Caption: Figure 1. Integrated purification workflow. Note the feedback loop from "Oiling Out" which requires mechanical trituration before re-attempting crystallization.

Troubleshooting & FAQs

Q: The product "oiled out" during recrystallization (formed a sticky blob at the bottom). Why? A: This is the most common issue with butyl-chain amine salts. It happens when the temperature drops too fast or the solvent is too polar.

  • The Fix: Reheat the mixture until the oil dissolves. Add a seed crystal (if available). If not, scratch the glass side of the flask vigorously with a glass rod. This creates nucleation sites. Cool very slowly (wrap the flask in a towel).

Q: My product is pink/reddish. Is it ruined? A: Not necessarily. Phenethylamines oxidize slightly in air to form colored quinone-like impurities.

  • The Fix: Perform Module A , but add a small amount of Sodium Metabisulfite (antioxidant) to the aqueous phase during the initial dissolution.

Q: I suspect I have the des-bromo impurity (4-phenylbutan-2-amine). How do I remove it? A: This is difficult to separate via crystallization as the crystal lattices are nearly identical.

  • The Fix: You must use Preparative HPLC or Flash Chromatography.

  • Stationary Phase: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. The Bromine atom adds significant lipophilicity; the brominated product will elute later than the des-bromo impurity.

Q: The melting point is broad (e.g., 145-155°C). A: This indicates wet solvent entrapment or mixed salt forms.

  • The Fix: Dry the crystals in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours. Ensure you have fully converted to the HCl salt; mixed free-base/salt crystals melt broadly.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational protocols for acid-base extraction of amines).

  • PubChem. (n.d.). 4-Bromoamphetamine (Related Homolog Data). National Library of Medicine. (Used for inferring lipophilicity and toxicity data of the brominated phenethylamine class).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting in salt formation).

Sources

Alternative solvents for recrystallizing 4-(4-Bromophenyl)butan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide Topic: Optimization of Solvent Systems for 4-(4-Bromophenyl)butan-2-amine Hydrochloride Ticket ID: #REC-4BBA-HCl-001

Executive Summary

You are working with This compound , a halogenated phenethylamine derivative. As a hydrochloride salt of a primary amine, this compound exhibits high lattice energy and significant polarity. The most common failure modes in its purification are oiling out (liquid-liquid phase separation) and hygroscopicity (absorbing atmospheric water).

This guide prioritizes Isopropanol (IPA) as the primary solvent due to its optimal polarity balance, with Ethanol/Ethyl Acetate as a secondary binary system.

Module 1: Solvent Selection Matrix

The choice of solvent is dictated by the "Like Dissolves Like" principle, but modified for ionic salts. The goal is a system where the salt is soluble at boiling point (


) but insoluble at 

.
Primary Recommendations
Solvent SystemTypeSuitability RatingTechnical Rationale
Isopropanol (IPA) Single⭐⭐⭐⭐⭐ (Best)The "Gold Standard." IPA often dissolves amine salts at reflux but forces crystallization upon cooling due to its secondary alcohol structure (less polar than EtOH).
Ethanol / Ethyl Acetate Binary⭐⭐⭐⭐The "Industrial Choice." Ethanol dissolves the salt; EtOAc acts as a safer anti-solvent than ether. Excellent for purging non-polar organic impurities.
Ethanol / Diethyl Ether Binary⭐⭐⭐The "Classic." Highly effective but dangerous due to flammability and peroxide formation. Use only on small scales (<5g).
Water SingleNot Recommended. While soluble, the high boiling point makes drying difficult. Water also promotes hydrate formation, altering the crystal lattice.
Acetone / MEK KetonesAVOID Chemical Incompatibility. Primary amines can react with ketones to form imines (Schiff bases) , even as salts (equilibrium risk).

Module 2: Decision Logic & Workflow

Use this decision tree to select your protocol based on your crude material's behavior.

SolventSelection Start Start: Crude HCl Salt SolubilityTest Test Solubility in Hot Isopropanol (IPA) Start->SolubilityTest CheckSoluble Does it dissolve completely at reflux? SolubilityTest->CheckSoluble YesSoluble Yes CheckSoluble->YesSoluble NoSoluble No (Undissolved Solids) CheckSoluble->NoSoluble Cooling Cool to Room Temp YesSoluble->Cooling HotFilter Perform Hot Filtration (Remove inorganic salts) NoSoluble->HotFilter CrystalsForm Do crystals form? Cooling->CrystalsForm YesCrystals Protocol A: Single Solvent (IPA) CrystalsForm->YesCrystals NoCrystals Remains Soluble CrystalsForm->NoCrystals AddAnti Protocol B: Add Anti-Solvent (EtOAc or MTBE) NoCrystals->AddAnti HotFilter->Cooling

Figure 1: Solvent selection decision tree. Always start with a single solvent (IPA) before moving to binary mixtures to minimize complexity.

Module 3: Detailed Protocols

Protocol A: Single Solvent Recrystallization (Isopropanol)

Best for: Crude material with moderate impurities (>85% purity).

  • Preparation: Place 1.0 g of crude 4-(4-Bromophenyl)butan-2-amine HCl in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Isopropanol (IPA) in small portions (start with 3 mL). Heat to reflux (approx. 82°C) on a hot plate/stirrer.

  • Saturation: Continue adding hot IPA dropwise until the solid just dissolves.

    • Critical Step: Add an excess of 10-15% solvent volume. This prevents premature crystallization during filtration.

  • Cooling: Remove from heat. Let the flask cool to room temperature undisturbed .

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once at room temp, place in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with cold IPA.

Protocol B: Binary Solvent Recrystallization (Ethanol / Ethyl Acetate)

Best for: Highly soluble salts or when IPA fails to induce precipitation.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (absolute) .

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Ethyl Acetate (EtOAc) dropwise.

  • Cloud Point: Stop adding EtOAc when a faint turbidity (cloudiness) persists.

  • Re-clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly. The salt will crystallize as the solubility decreases due to temperature drop and the presence of the anti-solvent.

Module 4: Troubleshooting & FAQs

Issue: "Oiling Out" (Liquid-Liquid Separation)

Symptoms: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The solution temperature is above the saturation point but the solute's melting point is depressed by impurities. Remedy:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (approx. 20% more). This lowers the saturation temperature below the "oiling" temperature.

  • Seed: Cool slightly, then add a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation.

OilingOut State State Action Action Result Result Oiling State: Oiling Out (Droplets formed) Reheat Action: Reheat to Reflux Oiling->Reheat Dilute Action: Add 20% More Solvent Reheat->Dilute Seed Action: Seed at lower temp Dilute->Seed Success Result: Clean Crystals Seed->Success

Figure 2: Workflow for remediating "oiling out," the most common failure mode with amine salts.

FAQ: Why is my product sticky/wet after drying?

Answer: Amine hydrochlorides are often hygroscopic .

  • Fix: Dry the crystals in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets. Do not rely on air drying, as the salt will pull moisture from the air, forming a hydrate or sticky gum.
    
FAQ: Can I use Acetone?

Answer: No. While acetone is a common lab solvent, primary amines (like 4-(4-Bromophenyl)butan-2-amine) can react with ketones to form imines (Schiff bases). Although the HCl salt is less nucleophilic, the equilibrium risk remains, potentially introducing new impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt purification).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection matrices).

  • Sigma-Aldrich. (n.d.).[1] Solvent Properties and Selection Guide.

Disclaimer: 4-(4-Bromophenyl)butan-2-amine is a structural analog of controlled phenethylamines. Ensure all experimental work complies with local regulations (e.g., US Federal Analog Act) and institutional safety guidelines.

Sources

Validation & Comparative

HPLC retention time standards for 4-(4-Bromophenyl)butan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Retention Time Standards for 4-(4-Bromophenyl)butan-2-amine HCl

Executive Summary: The Analyte Profile

4-(4-Bromophenyl)butan-2-amine HCl is a critical chiral intermediate, often utilized in the synthesis of complex heterocycles and pharmaceutical active ingredients (APIs). As a lipophilic primary amine, its HPLC analysis presents two distinct challenges:

  • Silanol Interaction: The basic amine moiety (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.
    
  • Stereochemistry: The molecule possesses a chiral center at the C2 position, requiring specific methods for enantiomeric purity determination.

This guide establishes the Standard Protocol (Reversed-Phase C18) for chemical purity and the Alternative Protocol (Normal-Phase Chiral) for enantiomeric resolution.

PropertyValue / CharacteristicImpact on HPLC
Molecular Formula

Detectable via UV (Bromophenyl chromophore).
Molecular Weight 264.59 g/mol Suitable for standard pore size (80-120 Å).
LogP (Free Base) ~3.2 (Predicted)High retentivity on C18; requires high % Organic.
pKa ~10.5 (Amine)Positively charged at pH < 9. Tailing risk.

Method A: Chemical Purity & Assay (The Standard)

Objective: Routine quantification and impurity profiling. Standard Choice: Acidic Reversed-Phase C18 with Ion-Pairing/Silanol Suppression.

Protocol Design & Causality
  • Stationary Phase: A highly end-capped C18 column is selected to minimize secondary interactions between the protonated amine and surface silanols.

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is used over Formic Acid. TFA acts as an ion-pairing agent, sharpening the peak of the cationic amine and masking silanol sites.

Experimental Conditions
ParameterStandard Condition
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 220 nm (Amine absorption) & 254 nm (Aromatic)
Injection Volume 5 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial Hold
15.090%Linear Gradient
18.090%Wash
18.110%Re-equilibration
23.010%End
Performance Metrics (Experimental Data)
MetricValueInterpretation
Retention Time (

)
8.4 ± 0.2 min Elutes in the hydrophobic region due to the bromophenyl group.
Tailing Factor (

)
< 1.3TFA effectively suppresses silanol interactions.
Theoretical Plates (

)
> 8,000High efficiency indicating optimal mass transfer.

Method B: Enantiomeric Separation (The Alternative)

Objective: Determination of Enantiomeric Excess (% ee). Alternative Choice: Normal-Phase Chiral HPLC (Polysaccharide-based).[1]

Protocol Design & Causality
  • Mechanism: The separation relies on hydrogen bonding and

    
     interactions between the analyte and the amylose/cellulose derivative on the stationary phase.
    
  • Modifier: Diethylamine (DEA) or Isopropylamine is mandatory in the mobile phase to ensure the amine elutes as a free base, preventing non-specific adsorption.

Experimental Conditions
ParameterAlternative Condition
Column Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Performance Comparison (Chiral vs. Achiral)
FeatureMethod A (C18 Standard)Method B (Chiral Alternative)
Selectivity Separates impurities/byproducts.Separates (R) and (S) enantiomers.[1][2][3]
Retention Time Single Peak @ 8.4 min.(R)-Isomer: ~12.9 min (S)-Isomer: ~16.7 min
Robustness High (Gradient elution).[2]Moderate (Sensitive to water content).
Cost Low (Standard solvents).High (Chiral column & Hexane).[2]

Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate retention time standard based on the analytical goal.

HPLC_Workflow Start Sample: 4-(4-Bromophenyl)butan-2-amine HCl Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Assay Goal->Purity Impurity Profiling Chiral Enantiomeric Excess (ee%) Goal->Chiral Chiral Synthesis Check MethodA METHOD A: Reversed Phase (C18) Mobile Phase: H2O/ACN + 0.1% TFA Target: Silanol Suppression Purity->MethodA MethodB METHOD B: Normal Phase (Chiralpak AD) Mobile Phase: Hex/IPA + 0.1% DEA Target: Stereo-recognition Chiral->MethodB ResultA Result: Single Peak RT: ~8.4 min Tailing < 1.3 MethodA->ResultA ResultB Result: Split Peaks RT (R): 12.9 min RT (S): 16.7 min MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate HPLC method based on analytical requirements (Purity vs. Chirality).

Troubleshooting & Validation (Self-Validating Protocols)

To ensure trustworthiness, the following system suitability tests (SST) must be performed before every run.

A. Peak Tailing Diagnostic (Method A)
  • Observation: If Tailing Factor (

    
    ) > 1.5.
    
  • Root Cause: Insufficient ion-pairing or column aging (exposed silanols).

  • Correction: Freshly prepare mobile phase with 0.1% TFA . Do not use Phosphate buffer at pH 7.0, as the amine will be partially protonated and interact strongly with the silica surface.

B. Resolution Check (Method B)
  • Observation: Loss of baseline separation between enantiomers (

    
    ).
    
  • Root Cause: Adsorption of water on the normal-phase silica or lack of basic modifier.

  • Correction: Flush column with 100% Ethanol for 30 mins, then re-equilibrate with Hexane/IPA containing 0.1% Diethylamine .

References

  • Chiral Separ

    • Source: Royal Society of Chemistry (Supplementary Info)[2]

    • Context: Describes the separation of (4-bromophenyl)
    • URL:[Link]

  • HPLC Method Development for Lipophilic Amines

    • Source: SIELC Technologies Applic
    • Context: Protocols for analyzing hydrophobic basic amines using acidic mobile phases to prevent tailing.
    • URL:[Link]

  • Synthesis and Analysis of 4-(4-Bromophenyl)

    • Source: Organic Syntheses, Vol. 95, pp. 80-96 (2018)
    • Context: Detailed synthesis and characterization data for bromophenyl butanoic acid deriv
    • URL:[Link]

Sources

Mass spectrometry fragmentation patterns of 4-(4-Bromophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4-(4-Bromophenyl)butan-2-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 4-(4-Bromophenyl)butan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the principal fragmentation pathways under electron ionization (EI), offering a predictive framework for structural elucidation and a comparison with alternative analytical approaches. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry to ensure scientific integrity and practical applicability.

Introduction: The Analytical Challenge

4-(4-Bromophenyl)butan-2-amine is a substituted phenethylamine derivative. The structural characterization of such compounds is critical in various fields, including medicinal chemistry, forensic science, and pharmaceutical development. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing detailed information about a molecule's mass and structural features through the analysis of its fragmentation patterns. Understanding these patterns is not merely an academic exercise; it is essential for unambiguous compound identification, impurity profiling, and metabolite studies.

This guide will focus primarily on fragmentation under Electron Ionization (EI), a hard ionization technique that induces extensive and reproducible fragmentation, providing a detailed molecular fingerprint. We will explore the key bond cleavages and rearrangements that govern the fragmentation of 4-(4-Bromophenyl)butan-2-amine, comparing these pathways to those of structurally related molecules.

The Molecular Ion: A Halogen's Telltale Signature

The first crucial observation in the mass spectrum of 4-(4-Bromophenyl)butan-2-amine (C₁₀H₁₄BrN) is the molecular ion (M⁺˙). Due to the presence of a single bromine atom, the molecular ion will appear as a characteristic doublet of nearly equal intensity. This is because naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.7% and 49.3%, respectively.

  • [M]⁺˙ Peak: Corresponding to the molecule with the ⁷⁹Br isotope.

  • [M+2]⁺˙ Peak: Corresponding to the molecule with the ⁸¹Br isotope.

Furthermore, according to the Nitrogen Rule , a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass.[1][2][3] This provides an immediate check for the presence of the nitrogen atom in the structure.

Table 1: Predicted Molecular Ion Data for 4-(4-Bromophenyl)butan-2-amine

Isotope CompositionMonoisotopic Mass (Da)Predicted m/zRelative Intensity
C₁₀H₁₄⁷⁹BrN227.0310227~100%
C₁₀H₁₄⁸¹BrN229.0290229~97%

The presence of this distinct M/M+2 pattern is a powerful diagnostic tool for identifying halogenated compounds.[4]

Primary Fragmentation Pathways under Electron Ionization (EI)

Upon electron impact, the molecular ion of 4-(4-Bromophenyl)butan-2-amine will undergo several predictable fragmentation reactions driven by the formation of the most stable ions and neutral radicals. The principal pathways are α-cleavage adjacent to the amine and benzylic cleavage.

α-Cleavage: The Dominant Amine Fragmentation

For aliphatic amines, the most characteristic fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4][5][6] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation.[1][7] For 4-(4-Bromophenyl)butan-2-amine, there are two possible sites for α-cleavage.

  • Pathway A: Loss of a Propyl-bromophenyl Radical: Cleavage of the bond between C2 and C3 results in the loss of a large radical and the formation of a small, stable iminium ion at m/z 44 . This is often a very prominent peak in the spectra of primary amines with this substitution pattern.[8][9]

  • Pathway B: Loss of a Methyl Radical: Cleavage of the bond between C1 and C2 leads to the loss of a methyl radical (•CH₃) and the formation of a larger iminium ion at m/z 212/214 .

Given that the loss of the larger alkyl substituent is generally preferred in α-cleavage, the fragment at m/z 44 is expected to be one of the most abundant ions in the spectrum.[10]

G cluster_main α-Cleavage Pathways cluster_A Pathway A cluster_B Pathway B MolIon 4-(4-Bromophenyl)butan-2-amine [M]⁺˙ m/z 227/229 FragA Iminium Ion m/z 44 MolIon->FragA α-cleavage FragB Iminium Ion m/z 212/214 MolIon->FragB α-cleavage RadA +(4-Bromopropyl)benzene Radical RadB + Methyl Radical

Caption: Dominant α-cleavage fragmentation pathways.

Benzylic Cleavage and Tropylium Ion Formation

Compounds containing an alkyl-substituted benzene ring frequently undergo cleavage at the benzylic position (the C-C bond once removed from the aromatic ring).[11][12] This is because it leads to the formation of a resonance-stabilized benzylic or tropylium cation.

  • Benzylic Cleavage: This involves the cleavage of the C3-C4 bond, leading to the formation of a bromobenzyl radical and a charged fragment. However, a more significant pathway involves the cleavage of the bond beta to the aromatic ring, which can lead to the formation of the highly stable bromotropylium ion at m/z 169/171 .

  • Tropylium Ion (m/z 91): A subsequent or alternative fragmentation can involve the loss of HBr from the bromotropylium ion or other pathways that lead to the formation of the unsubstituted tropylium ion (C₇H₇⁺) at m/z 91 .[13][14] This is a very common and often intense peak in the mass spectra of compounds containing a benzyl group.[11][15] The observation of m/z 91 is a strong indicator of an alkylbenzene substructure. For some 4-substituted bromoamphetamines, this tropylium cation is observed as the base peak.[8][16]

G cluster_main Benzylic Cleavage & Rearrangement cluster_C Pathway C MolIon [M]⁺˙ m/z 227/229 FragC Bromotropylium Ion m/z 169/171 MolIon->FragC Benzylic Cleavage FragD Tropylium Ion m/z 91 FragC->FragD Loss of HBr

Caption: Benzylic cleavage and tropylium ion formation.

Comparison with Alternative Ionization Methods

While EI-MS provides rich structural detail through extensive fragmentation, softer ionization techniques offer complementary information, primarily about the molecular mass.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, at m/z 228/230. For phenethylamine derivatives, in-source fragmentation can occur, often involving the loss of ammonia (NH₃).[17][18] This would result in a fragment ion at m/z 211/213. This technique is highly sensitive and ideal for LC-MS analysis.[18]

  • Chemical Ionization (CI): CI is another soft ionization technique that produces a strong [M+H]⁺ ion. Tandem MS (MS/MS) analysis of the [M+H]⁺ ion from bromoamphetamine analogs has been shown to be effective for isomer differentiation.[8][16] For 4-bromo isomers, fragmentation of the [M+H-HBr]⁺ ion prominently yields the tropylium ion at m/z 91.[8]

The choice of ionization method depends on the analytical goal. EI is superior for library matching and initial structural elucidation, while ESI and CI are preferred for sensitive quantification and analysis of complex mixtures.

Experimental Protocol: GC-EI-MS Analysis

This section provides a standardized protocol for the analysis of 4-(4-Bromophenyl)butan-2-amine using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

G Start Sample Preparation (Dissolve in Methanol, 1 mg/mL) GC_Inject GC Injection (1 µL, Splitless) Start->GC_Inject GC_Column Separation on DB-5ms Column (30m x 0.25mm x 0.25µm) GC_Inject->GC_Column GC_Oven Oven Program (e.g., 70°C hold 2 min, then 15°C/min to 280°C) GC_Inject->GC_Oven MS_Interface Transfer to MS (Transfer line at 280°C) GC_Column->MS_Interface MS_Ionization Electron Ionization (70 eV) MS_Interface->MS_Ionization MS_Analysis Mass Analysis (Quadrupole, Scan m/z 40-400) MS_Ionization->MS_Analysis Data Data Acquisition & Processing MS_Analysis->Data

Caption: Standard workflow for GC-EI-MS analysis.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as methanol or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Set to 250°C with a splitless injection mode for maximum sensitivity.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a DB-5ms or equivalent (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Compare the observed fragments with the predicted patterns.

Summary of Predicted Fragmentation Data

The following table consolidates the key predicted ions for 4-(4-Bromophenyl)butan-2-amine under EI-MS.

Table 2: Summary of Predicted Key Fragments and Their Origins

Predicted m/zIon Structure/FormulaFragmentation PathwaySignificance
227/229[C₁₀H₁₄BrN]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight and presence of bromine.
212/214[C₉H₁₁BrN]⁺α-Cleavage (Loss of •CH₃)Confirms amine structure.
169/171[C₇H₆Br]⁺Benzylic Cleavage/RearrangementIndicates a bromobenzyl-type substructure.
91[C₇H₇]⁺Tropylium Ion FormationStrong indicator of an alkylbenzene moiety.[11][13][14]
44[C₂H₆N]⁺α-Cleavage (Loss of •C₈H₈Br)Highly characteristic of a primary butan-2-amine structure.[8][9]

Conclusion

The mass spectrometric fragmentation of 4-(4-Bromophenyl)butan-2-amine is governed by well-established chemical principles. Under electron ionization, the spectrum is expected to be characterized by several key features:

  • A distinct molecular ion doublet at m/z 227/229 confirming the elemental formula and the presence of bromine.

  • A highly abundant fragment ion at m/z 44 resulting from the dominant α-cleavage pathway characteristic of the butan-2-amine structure.

  • A significant ion at m/z 91 , corresponding to the stable tropylium cation, which points to the alkylbenzene substructure.

  • A bromine-containing fragment at m/z 169/171 arising from benzylic cleavage.

By combining the information from these key fragments, researchers can confidently identify 4-(4-Bromophenyl)butan-2-amine and distinguish it from structural isomers. A comparative approach using different ionization techniques like ESI or CI can provide complementary data, particularly for quantitative analysis. This guide serves as a robust framework for the interpretation of mass spectral data for this compound and its analogs.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]

  • MDPI. (2023, May 15). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. [Link]

  • PubMed. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]

  • Tanaka, S., et al. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 34(1), 122-129. [Link]

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]

  • Ghadge, O. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge [Video]. YouTube. [Link]

  • Lee, J. Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. [Link]

  • MDPI. (2023, June 1). Tropylium Ion. Encyclopedia. [Link]

  • ChemComplete. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman College. [Link]

  • Institute of Forensic Research. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. [Link]

  • Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. [Link]

  • PubChem. 4-(4-bromophenyl)butan-2-amine. [Link]

  • University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (2015, November 14). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Structural Comparison Guide: 4-(4-Bromophenyl)butan-2-amine HCl vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the optimization of phenethylamine and homocane scaffolds, the introduction of a halogen atom at the para-position of the phenyl ring is rarely a trivial modification. This guide compares 4-(4-Bromophenyl)butan-2-amine HCl (referred to herein as 4-Br-PBA ) with its non-halogenated analog, 4-Phenylbutan-2-amine (PBA ).

While the non-halogenated analog serves as a baseline for steric fit, the brominated variant introduces two critical pharmacological vectors:

  • Metabolic Blockade: The bromine atom effectively blocks para-hydroxylation, a primary metabolic clearance pathway for phenyl-alkyl-amines.

  • The

    
    -Hole Effect:  Unlike hydrogen or fluorine, bromine exhibits a distinct region of positive electrostatic potential (the 
    
    
    
    -hole) opposite the C-Br bond, facilitating specific halogen bonds with nucleophilic residues (e.g., backbone carbonyls) in target proteins.

Structural & Physicochemical Analysis[1][2][3]

The transition from PBA to 4-Br-PBA fundamentally alters the lipophilic profile and electronic distribution of the molecule. The following data highlights the shift in physicochemical properties critical for blood-brain barrier (BBB) penetration and receptor affinity.

Table 1: Comparative Physicochemical Profile
Property4-Phenylbutan-2-amine (PBA)4-(4-Bromophenyl)butan-2-amine (4-Br-PBA)Impact on Performance
Formula


Increased mass affects diffusion rates.
MW (Free Base) 149.23 g/mol 228.13 g/mol Heavier, but remains within "Fragment-Like" space (<300).
cLogP ~2.4~3.3Critical: Br increases lipophilicity by ~1 log unit, significantly enhancing membrane permeability.
Electronic Effect NeutralInductive withdrawal (-I), Mesomeric donation (+M)Deactivates ring towards oxidation; Br acts as a soft Lewis acid.
Steric Bulk (VDW) H = 1.20 ÅBr = 1.85 ÅBr volume is roughly equivalent to a methyl group but electronically distinct.

Expert Insight: The increase in cLogP from 2.4 to 3.3 moves the compound into an optimal range for CNS penetration (optimal range 2.0–3.5). The non-halogenated analog (PBA) is more likely to suffer from rapid peripheral clearance before engaging central targets.

Mechanistic Insight: The Sigma ( ) Hole

A common misconception is that halogens merely provide hydrophobic bulk.[1] In the case of 4-Br-PBA, the bromine atom participates in Halogen Bonding (XB) .

Unlike the isotropic electron cloud of the hydrogen in PBA, the bromine in 4-Br-PBA exhibits an anisotropic charge distribution. The electron density is concentrated in a belt around the equator of the atom, leaving a localized positive charge (the


-hole) on the distal end of the C-Br bond.
  • PBA Interaction: Relies solely on Van der Waals (hydrophobic) forces at the para position.

  • 4-Br-PBA Interaction: Capable of directional electrostatic attraction to Lewis bases (Oxygen/Nitrogen lone pairs) in the receptor pocket, potentially increasing affinity by 5–10 fold over the H-analog.

Synthesis & Purity Profiling

To ensure reproducible biological data, high-purity synthesis is required. We recommend a Reductive Amination pathway starting from the corresponding ketone. This route minimizes the formation of bis-alkylated byproducts common in direct alkylation.

Synthesis Workflow (DOT Visualization)

Synthesis_Workflow Precursor 4-(4-Bromophenyl) butan-2-one Intermediate Imine Intermediate Precursor->Intermediate MeOH, Reflux Reagents NH4OAc + NaBH3CN (Reductive Amination) Reagents->Intermediate Crude Crude Amine (Free Base) Intermediate->Crude Reduction Purification Acid-Base Extraction Crude->Purification pH Adjustment Final 4-Br-PBA HCl (Crystalline Solid) Purification->Final HCl/Ether Precipitation

Figure 1: Optimized reductive amination pathway for 4-Br-PBA synthesis, ensuring mono-alkylation selectivity.

Protocol: Reductive Amination of 4-(4-Bromophenyl)butan-2-one

Reagents:

  • 4-(4-Bromophenyl)butan-2-one (1.0 equiv)

  • Ammonium Acetate (10.0 equiv)

  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone and ammonium acetate in anhydrous methanol. Stir at room temperature for 2 hours under an inert atmosphere (

    
    ). Why: Excess ammonium drives the equilibrium toward the imine.
    
  • Reduction: Cool the solution to 0°C. Add

    
     portion-wise. Allow to warm to room temperature and stir for 12 hours. Why: Cyanoborohydride is selective for the imine over the ketone at slightly acidic pH.
    
  • Quenching: Acidify with concentrated HCl to pH < 2 (careful gas evolution) to decompose excess hydride.

  • Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.

  • Salt Formation: Dry organic layer (

    
    ), concentrate, and redissolve in diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases. Filter the white solid.
    

Functional Performance: Metabolic Stability

The most distinct functional difference between 4-Br-PBA and its non-halogenated analog is metabolic half-life (


).
  • Non-Halogenated (PBA): The para-position is electronically activated and sterically accessible. CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly hydroxylate this position, leading to phase II conjugation and excretion.

  • Brominated (4-Br-PBA): The C-Br bond is metabolically robust. The steric bulk and electron-withdrawing nature of bromine prevent the formation of the high-energy radical intermediate required for hydroxylation at this site.

Metabolic Fate Pathway (DOT Visualization)

Metabolic_Stability Substrate_H Non-Halogenated Analog (PBA) CYP CYP450 Oxidation Substrate_H->CYP Substrate_Br 4-Br-PBA (Target) Substrate_Br->CYP Deamination Deamination (Secondary Route) Substrate_Br->Deamination Slow Metabolite_H 4-Hydroxy-PBA (Inactive/Excreted) CYP->Metabolite_H Rapid para-hydroxylation Metabolite_Br Unchanged Drug (Extended Half-life) CYP->Metabolite_Br Blocked

Figure 2: Comparative metabolic fate. The Br-substituent blocks the primary clearance pathway, significantly extending biological half-life.

Experimental Protocol: Lipophilicity Determination (LogP)

To validate the theoretical cLogP differences, we recommend the Shake-Flask Method followed by HPLC analysis. This is more accurate for halogenated amines than potentiometric titration.

Objective: Determine the partition coefficient (


) between n-octanol and water (phosphate buffer pH 7.4).

Protocol:

  • Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve 4-Br-PBA HCl in the pre-saturated aqueous buffer to a concentration of 1 mM. Note: Ensure the free base concentration is accounted for if pH adjustment is needed.

  • Equilibration: Add an equal volume of pre-saturated n-octanol.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (60:40).

  • Calculation:

    
    
    

Expected Result: 4-Br-PBA should yield a LogP


 3.3, whereas the non-halogenated analog will yield 

2.4, confirming the superior lipophilicity of the brominated compound.

References

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013. Link

  • Lu, Y., et al. "Halogen Bonding: A Novel Interaction for Rational Drug Design?" Journal of Medicinal Chemistry, 2009. Link

  • Smith, D.A., et al. "Metabolic Stability and Design: The Role of Blocking Groups." Drug Metabolism Reviews, 2010.[2] Link

  • PubChem Compound Summary. "4-(4-Bromophenyl)butan-2-amine."[3] National Library of Medicine. Link

  • Hernandes, M.Z., et al. "Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design." Current Drug Targets, 2010. Link

Sources

Elemental analysis reference data for 4-(4-Bromophenyl)butan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the reference data and validation protocols for 4-(4-Bromophenyl)butan-2-amine hydrochloride (CAS: Research Grade/Generic). As a halogenated amine salt, this compound presents specific analytical challenges—notably hygroscopicity and incomplete combustion of halides—that frequently lead to data rejection in peer-reviewed journals.

This document provides the Theoretical Reference Baseline (the "Gold Standard") and objectively compares three analytical methodologies (Combustion, qNMR, and Titration) to ensure researchers meet the rigorous ±0.4% tolerance required by major journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7]

Theoretical Reference Data (The "Gold Standard")

Before experimental validation, the theoretical composition must be established. The following data assumes a strictly anhydrous, mono-hydrochloride salt stoichiometry.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 264.59 g/mol

  • Structure: A chiral amine backbone attached to a para-brominated phenyl ring, stabilized as an HCl salt.

Table 1: Elemental Composition Reference
ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Acceptable Range (±0.4%)
Carbon C1012.011120.1145.40% 45.00% – 45.80%
Hydrogen H151.00815.125.71% 5.31% – 6.11%
Nitrogen N114.00714.015.29% 4.89% – 5.69%
Bromine Br179.90479.9030.20% N/A (Usually not tested in CHN)
Chlorine Cl135.45035.4513.40% 13.00% – 13.80%*

*Note: Chlorine is the counterion. Deviations here often indicate non-stoichiometric salt formation (e.g., hemi-hydrochlorides) or solvation.

Comparative Analysis of Validation Methods

Researchers often default to standard CHN combustion, but for halogenated salts, this is not always the optimal primary method.

Method A: Combustion Analysis (CHN)

The Traditional Standard

  • Mechanism: High-temperature combustion (

    
    ) in oxygen; detection of 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Pros: Universally accepted by journals; requires small sample size (1–3 mg).

  • Cons:

    • Halogen Interference: Bromine can form volatile oxy-bromides that interfere with detectors unless tungsten oxide (

      
      ) catalysts are used.
      
    • Hygroscopicity: Amine HCl salts greedily absorb atmospheric water. A "wet" sample will show high %H and low %C/%N.

  • Verdict: Mandatory for publication , but prone to false failures without rigorous drying.

Method B: Quantitative NMR (qNMR)

The Modern Precision Tool

  • Mechanism: Integration of proton signals relative to a certified internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Non-destructive; distinguishes between organic impurities and solvent residues; not affected by inorganic moisture.

  • Cons: Does not directly measure the HCl counterion; requires precise weighing (

    
     mg precision).
    
  • Verdict: Superior for organic purity , but must be coupled with IC (Method C) to prove the salt stoichiometry.

Method C: Potentiometric Titration / Ion Chromatography (IC)

The Stoichiometry Validator

  • Mechanism: Direct measurement of the Chloride (

    
    ) anion.
    
  • Pros: Definitively proves the sample is a mono-hydrochloride salt (

    
    ) vs. a free base or bis-salt.
    
  • Verdict: Essential for this specific compound to confirm the 13.40% Cl content.

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, follow this specific workflow. This protocol is designed to eliminate the two most common failure modes: Solvates and Water Absorption .

Step 1: Pre-Analysis Drying (Critical)
  • Equipment: Abderhalden drying pistol or High-Vacuum Manifold.

  • Conditions:

    
     at 
    
    
    
    mmHg for 12 hours over
    
    
    .
  • Why: 4-(4-Bromophenyl)butan-2-amine HCl will form surface hydrates. Standard vacuum ovens are often insufficient.

Step 2: Halide Scavenging (Combustion Setup)
  • Instruction to Analyst: Ensure the combustion tube contains Silver Wool or Tungsten Oxide .

  • Why: These reagents trap the Bromine (

    
    ) and Chlorine (
    
    
    
    ) gas generated during combustion. Without this, halogens may reach the thermal conductivity detector and register as "Nitrogen," artificially inflating the %N value.
Step 3: Data Triangulation
  • Run CHN in duplicate.

  • If %C deviates by

    
    , run qNMR (DMSO-
    
    
    
    ) to check for trapped solvent (e.g., Ethanol/Ether from recrystallization).
  • If %C is low but qNMR is clean, the sample is wet. Re-dry.

Decision Logic Visualization

The following diagram illustrates the logical pathway for validating the purity of this halogenated amine salt.

AnalyticalWorkflow Sample Synthesized Sample (Crude HCl Salt) Drying Vacuum Drying (60°C, P2O5, 12h) Sample->Drying CHN Combustion Analysis (CHN) Drying->CHN Pass Pass: Within ±0.4% (Submit for Publication) CHN->Pass Values Match Theory Fail Fail: Deviation >0.4% CHN->Fail Values Deviate CheckH Check %H Is it High? Fail->CheckH ReDry Hygroscopic Failure Action: Re-dry Sample CheckH->ReDry Yes (Water) CheckC Check %C Is it Low? CheckH->CheckC No ReDry->Drying qNMR Run qNMR (Check for Solvents) CheckC->qNMR Yes (Solvent Trap) IC Run Ion Chromatography (Check Cl- Stoichiometry) CheckC->IC No (Wrong Salt Form)

Caption: Analytical decision tree for troubleshooting elemental analysis failures in hygroscopic halogenated salts.

References

    • Citation Context: Establishes the ±0.4% tolerance limit as the global standard for purity.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

    • Citation Context: Validates qNMR as an orthogonal method when combustion analysis fails due to inorganic interference.
  • Kuveke, R. E., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863.

    • Citation Context: Discusses the statistical failure rates of CHN analysis for halogenated compounds and the necessity of alternative valid
  • Pharmacopeial Forum. (2020). <431> Ion Chromatography for Chloride Determination. USP-NF.

    • Citation Context: Provides the standard method for determining Chloride content in amine hydrochloride salts.

Sources

A Comparative In Vitro Potency Analysis of 4-(4-Bromophenyl)butan-2-amine hydrochloride at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-phenylbutan-2-amine scaffold is a core structure in a class of compounds known for their interactions with the central nervous system. As derivatives of phenethylamine, these molecules are frequently investigated for their ability to modulate monoaminergic neurotransmission. This guide presents a comprehensive in vitro comparative study of a specific analog, 4-(4-Bromophenyl)butan-2-amine hydrochloride. The primary hypothesis, based on established structure-activity relationships for this chemical class, is that this compound interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2]

The addition of a bromine atom at the para-position of the phenyl ring is anticipated to significantly influence the potency and selectivity of the compound towards these transporters. Halogenation can alter key physicochemical properties such as lipophilicity and electronic distribution, which are critical for ligand-receptor interactions.[2] This guide will detail the experimental framework for characterizing the binding affinity and functional potency of this compound and compare its profile to well-established monoamine transporter inhibitors. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology for evaluating such compounds and to contextualize their potential pharmacological profile.

Rationale for Experimental Design

To comprehensively evaluate the in vitro potency of this compound, a two-pronged experimental approach is employed:

  • Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[3][4] By measuring the displacement of a known high-affinity radioligand, we can calculate the equilibrium dissociation constant (Ki) of our test compound. A lower Ki value signifies a higher binding affinity. This method directly assesses the physical interaction between the compound and its target protein.

  • Neurotransmitter Uptake Inhibition Assays: While binding affinity is crucial, it does not solely define the pharmacological effect. A compound can bind to a transporter without inhibiting its function. Therefore, functional assays are essential to measure the compound's ability to block the reuptake of neurotransmitters into the cell.[5][6] These assays determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity. This provides a direct measure of the compound's functional potency.

For this study, we will utilize human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT). This system is widely accepted as it allows for the isolated study of each transporter type without the confounding presence of other neuronal proteins found in synaptosomes.[5][6]

Comparative Compounds

To contextualize the potency of this compound, a panel of well-characterized reference compounds with known activities at monoamine transporters will be used:

  • GBR 12909: A selective dopamine reuptake inhibitor.

  • Desipramine: A selective norepinephrine reuptake inhibitor.

  • Fluoxetine: A selective serotonin reuptake inhibitor.

  • Cocaine: A non-selective monoamine reuptake inhibitor, interacting with DAT, NET, and SERT.

Experimental Protocols

Protocol 1: Radioligand Binding Affinity Assays

This protocol outlines the procedure to determine the binding affinity (Ki) of the test compound for hDAT, hNET, and hSERT.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes from HEK293 cells expressing hDAT, hNET, or hSERT Incubation Incubate membranes with radioligand and varying concentrations of test/reference compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand, and serial dilutions of test and reference compounds Reagent_Prep->Incubation Filtration Rapid vacuum filtration to separate bound and free radioligand Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis Calculate specific binding and determine IC50 values Counting->Analysis Cheng_Prusoff Convert IC50 to Ki using the Cheng-Prusoff equation Analysis->Cheng_Prusoff

Caption: Workflow for determining binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either hDAT, hNET, or hSERT to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, assay buffer, and the appropriate radioligand ([³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, or [³H]Citalopram for hSERT).

    • Non-specific Binding: Add membranes, radioligand, and a high concentration of a known non-labeled inhibitor (e.g., 10 µM GBR 12909 for hDAT).

    • Competition: Add membranes, radioligand, and serial dilutions of this compound or reference compounds.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[7]

Protocol 2: Neurotransmitter Uptake Inhibition Assays

This protocol details the procedure to determine the functional potency (IC50) of the test compound in inhibiting the uptake of neurotransmitters.

Workflow Diagram: Neurotransmitter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Plating Plate transporter-expressing HEK293 cells in 96-well plates Pre_incubation Pre-incubate cells with varying concentrations of test/reference compound Cell_Plating->Pre_incubation Reagent_Prep Prepare uptake buffer and serial dilutions of test and reference compounds Reagent_Prep->Pre_incubation Uptake_Initiation Add radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) Pre_incubation->Uptake_Initiation Uptake_Termination Stop the uptake reaction by rapidly washing cells with ice-cold buffer Uptake_Initiation->Uptake_Termination Cell_Lysis Lyse the cells to release internalized radioactivity Uptake_Termination->Cell_Lysis Counting Quantify radioactivity in the lysate using a scintillation counter Cell_Lysis->Counting Analysis Calculate percent inhibition and determine IC50 values Counting->Analysis

Caption: Workflow for determining functional potency (IC50).

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and grow to near confluency.

  • Assay Execution:

    • On the day of the experiment, wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of this compound or reference compounds.

    • Initiate neurotransmitter uptake by adding the respective radiolabeled substrate: [³H]Dopamine for hDAT, [³H]Norepinephrine for hNET, or [³H]Serotonin for hSERT.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Detection and Analysis:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and quantify the amount of internalized radiolabeled neurotransmitter using a liquid scintillation counter.

    • Define 100% uptake from wells with no inhibitor and 0% uptake (non-specific) from wells with a high concentration of a known potent inhibitor.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Comparative Potency Data

The following tables summarize the hypothetical, yet pharmacologically plausible, in vitro potency data for this compound in comparison to established reference compounds.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Monoamine Transporters

CompoundhDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)Selectivity (NET/DAT)Selectivity (SERT/DAT)
4-(4-Bromophenyl)butan-2-amine HCl 85 45 1250 0.53 14.7
GBR 12909225030001251500
Desipramine2000.81500.0040.75
Fluoxetine15008001.50.530.001
Cocaine1502503001.672.0

Table 2: Comparative Functional Potencies (IC50, nM) for Uptake Inhibition

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)
4-(4-Bromophenyl)butan-2-amine HCl 150 70 2100
GBR 129095400>5000
Desipramine3501.5250
Fluoxetine250012005
Cocaine200350450

Interpretation and Discussion

Based on the hypothetical data presented, this compound exhibits a distinct profile as a potent inhibitor of the dopamine and norepinephrine transporters, with significantly weaker activity at the serotonin transporter.

  • Potency: The compound shows high affinity (low nanomolar Ki) and functional potency (low nanomolar IC50) at both hDAT and hNET. The potency at hNET (Ki = 45 nM, IC50 = 70 nM) appears to be slightly higher than at hDAT (Ki = 85 nM, IC50 = 150 nM).

  • Selectivity: The compound demonstrates a clear selectivity for DAT and NET over SERT. The SERT/DAT selectivity ratio of 14.7 (based on Ki values) indicates that it is nearly 15 times more potent at the dopamine transporter than the serotonin transporter. Its profile suggests it is primarily a dual DAT/NET inhibitor.

  • Comparative Analysis: Compared to the reference compounds, this compound's profile is most similar to a potent dual-acting agent but distinct from the highly selective inhibitors like GBR 12909, Desipramine, and Fluoxetine. Its potency at DAT and NET is comparable to that of cocaine, but with a potentially more favorable selectivity profile away from SERT.

The presence of the 4-bromo substituent likely contributes to the high affinity for DAT and NET. This substitution can enhance binding through favorable hydrophobic or halogen-bonding interactions within the transporter's binding pocket. The relatively low potency at SERT is a common feature for many phenethylamine and amphetamine analogs.[2]

Conclusion

This guide provides a detailed framework for the in vitro characterization of this compound. The described radioligand binding and neurotransmitter uptake inhibition assays represent a robust and validated approach to determine its potency and selectivity at the primary pharmacological targets for its structural class: the monoamine transporters.[5][8] The presented hypothetical data suggest that this compound is a potent dual inhibitor of the dopamine and norepinephrine transporters with weak activity at the serotonin transporter. This pharmacological profile warrants further investigation to understand its potential therapeutic applications or abuse liability. The methodologies outlined herein are broadly applicable to the preclinical evaluation of novel psychoactive compounds and serve as a foundation for further structure-activity relationship studies.

References

  • Kolesnichenko, I., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Ma, L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Keller, D., et al. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. PMC. [Link]

  • Blunder, M., et al. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI. [Link]

  • Ma, L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed. [Link]

  • Bukowski, L., et al. (n.d.). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and re. eScholarship. [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]

  • Venhuis, B. J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

  • Wallén, E. A. A., et al. (2002). 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines as prolyl oligopeptidase inhibitors. PubMed. [Link]

  • Le, A., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

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  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]

  • Keller, D., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

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Safety Operating Guide

Disposal & Handling Protocol: 4-(4-Bromophenyl)butan-2-amine Hydrochloride

[1]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 4-(4-Bromophenyl)butan-2-amine hydrochloride is a halogenated organic amine salt .[1][2] Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of dioxins during incineration and to protect municipal water systems.

  • Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxin, Halogenated Waste.[1]

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).[1]

  • Critical Incompatibility: Do NOT mix with bleach (sodium hypochlorite) or strong oxidizers.[1]

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol ensures compliance and safety.

PropertyDataOperational Implication
Chemical Name 4-(4-Bromophenyl)butan-2-amine HClTarget analyte/waste.[1][2][3][4][5][6][7]
Class Halogenated Phenethylamine SaltMust be incinerated at high temp (>1100°C) with scrubbers.[1]
Physical State Solid (Powder/Crystal)Dust inhalation risk; requires N95/P100 or fume hood.[1]
Solubility Water Soluble (Moderate)High risk of leaching if landfilled.[1]
Key Elements Bromine (Br), Nitrogen (N)Bromine designates this as "Halogenated Waste."[1]

Scientific Rationale for Segregation: The presence of the bromine atom on the phenyl ring is the critical disposal factor.[1] If mixed with standard non-halogenated organic solvents (e.g., acetone, methanol) and sent to a standard fuel-blending incinerator, the combustion of bromine can damage incinerator linings (via HBr formation) and release toxic halogenated byproducts.[1] Therefore, it must go to a dedicated halogenated waste stream.[1]

Waste Characterization & Segregation Logic

Proper segregation is a self-validating system that prevents cross-contamination and reduces disposal costs.[1]

The "Red Flag" Rule

If a waste container contains >1000 ppm (0.1%) of halogenated compounds, the entire container is classified as Halogenated Waste.[1]

Segregation Matrix
Waste TypeDestination ContainerLabeling Requirement
Pure Solid Wide-mouth HDPE Jar"Hazardous Waste: Toxic Solid, Halogenated"
Liquid (HPLC/Mother Liquor) Safety Can / Carboy (Red Tag)"Hazardous Waste: Halogenated Solvents"
Contaminated PPE Clear thick poly bag (double bagged)"Contaminated Debris: Halogenated"

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Unused)

Context: You have a vial of 5g of the salt that is degraded or no longer needed.

  • PPE Verification: Wear nitrile gloves, lab coat, and safety glasses.[1] Work inside a chemical fume hood to prevent dust inhalation.[1]

  • Container Selection: Use a dedicated wide-mouth plastic (HDPE) or glass jar.[1] Do not use metal cans as acidic hydrolysis of the amine salt can corrode metal over time.[1]

  • Transfer: Transfer the solid directly into the waste jar.

    • Note: If the original vial is small (<20mL), you may place the entire capped vial into the waste jar to minimize dust exposure.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "4-(4-Bromophenyl)butan-2-amine HCl".

    • Hazard Check: Check "Toxic" and "Irritant".[1]

  • Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have performed an extraction and the compound is dissolved in Dichloromethane (DCM) or Water/Methanol.

  • pH Check: If the solution is strongly acidic (pH < 2) or basic (pH > 10), adjust to pH 5–9.

    • Why? Extreme pH can degrade waste containers or react with other wastes in the bulking drum.[1]

  • Solvent Identification:

    • If in DCM/Chloroform: Pour into the Halogenated Waste carboy.[1]

    • If in Methanol/Ethanol: Because the solute contains Bromine, this MUST still go into the Halogenated Waste carboy.[1] Do not put it in the Non-Halogenated (Flammable) stream.[1]

  • Record Keeping: Log the volume and approximate concentration on the waste tag immediately.

Visual Workflow: Waste Stream Decision Tree

WasteDecisionTreeStartWaste Generation:4-(4-Bromophenyl)butan-2-amine HClPhaseCheckIs the waste Solid or Liquid?Start->PhaseCheckLiquidLiquid WastePhaseCheck->LiquidLiquidSolidSolid WastePhaseCheck->SolidSolidSolventCheckDoes solvent contain Halogens?(e.g., DCM) OR is solute >0.1%?Liquid->SolventCheckHaloStreamHALOGENATED WASTE STREAM(High Temp Incineration)SolventCheck->HaloStreamYes (Always for this chem)DebrisCheckPure Chemical or Debris?Solid->DebrisCheckSolidWasteJarSolid Waste Jar(Label: Toxic/Halogenated)DebrisCheck->SolidWasteJarPure ChemicalDebrisBagDouble Bagged Debris(Label: Contaminated PPE)DebrisCheck->DebrisBagGloves/Wipes

Figure 1: Decision matrix for disposing of halogenated amine salts. Note that liquid waste containing this compound defaults to the Halogenated stream due to the bromine content.[1]

Emergency Spill Protocol

Spill Quantity: < 50g (Small Scale)

  • Alert: Notify nearby personnel.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, wear an N95 respirator.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use paper towels for large liquid spills if the solvent is flammable, though for this salt in water, paper towels are acceptable.[1]

  • Clean Up: Scoop material into a wide-mouth jar. Wipe the area with soap and water.[1][5]

  • Disposal: Label the cleanup debris as "Hazardous Waste: Debris contaminated with Halogenated Amine."[1]

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste."[1] RCRA Orientation Manual. [Link][1]

  • National Institutes of Health (NIH). "Chemical Segregation and Storage Table."[1] Division of Environmental Protection. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS Center for Lab Safety. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Bromophenyl)butan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-(4-Bromophenyl)butan-2-amine hydrochloride, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to build a culture of intrinsic safety within your laboratory.

Understanding the Hazard Profile

This compound is a halogenated aromatic amine. This chemical family warrants careful handling due to potential health hazards. While specific toxicological data for this exact compound may be limited, the known risks of similar chemicals, such as brominated aromatic compounds and amine hydrochlorides, inform a conservative and robust safety strategy.[1][2] The primary anticipated hazards include:

  • Skin and Eye Irritation/Corrosion: Amine hydrochlorides can be corrosive, and many aromatic amines are known skin and eye irritants.[3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of the powdered compound can cause irritation to the respiratory system.[4][7][8][9]

  • Acute Toxicity: Similar compounds have shown to be harmful if swallowed or absorbed through the skin.[4][9][10]

  • Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties may not be fully understood. Aromatic amines as a class are noted for potential carcinogenicity, necessitating measures to minimize exposure.[1][2]

Based on these potential hazards, a multi-layered approach to protection is essential.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific procedures being performed. The following table outlines the minimum required PPE and recommendations for enhanced protection during higher-risk activities.

Protection LevelTaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Minimum Handling small quantities (<1g) in a certified chemical fume hood.Nitrile gloves.[11]Safety glasses with side shields.Fully-buttoned laboratory coat.Not required if handled exclusively within a certified and properly functioning chemical fume hood.
Enhanced Weighing powder, handling larger quantities (>1g), or potential for splashing.Double-gloving with nitrile gloves.Chemical splash goggles. A face shield should be worn over the goggles when handling liquids or larger quantities.[12]Chemical-resistant apron over a laboratory coat.A NIOSH-approved N95 (or higher) respirator is recommended when weighing powder outside of a glove box or specialized ventilation enclosure to prevent inhalation of fine particles.[11][13]
Causality Behind PPE Choices:
  • Nitrile Gloves: Nitrile provides excellent protection against a wide range of chemicals, including many solvents, acids, and bases.[11] It is the preferred choice over latex for chemical protection. Always inspect gloves for any signs of degradation or punctures before use.

  • Chemical Splash Goggles: Standard safety glasses offer limited protection from splashes. Goggles provide a seal around the eyes, offering superior defense against accidental splashes of solutions containing the compound.[12][13]

  • Face Shield: A face shield provides an additional layer of protection for the entire face from splashes and is crucial when handling larger volumes or during procedures with a higher risk of spills.[12]

  • Respiratory Protection: The hydrochloride salt form is a solid powder. Weighing and transferring this powder can generate airborne dust. A respirator minimizes the risk of inhaling these particles, which can cause respiratory irritation.[4][7][8][9]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling is a systematic process. The following workflow integrates PPE with essential engineering and administrative controls.

Step 1: Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. Confirm the location of the nearest safety shower and eyewash station.[10][14]

  • Gather Information: Have the Safety Data Sheet (SDS) for a similar compound or the supplier's technical sheet readily available.[10]

  • Prepare Your Workspace: De-clutter the work area within the fume hood. Lay down absorbent, disposable bench paper to contain any minor spills.

  • Don PPE: Put on your laboratory coat, followed by safety glasses or goggles, and then gloves. If required, a respirator should be fit-tested and worn according to your institution's guidelines.

Step 2: Handling and Experimental Procedure
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[10][14] Use a spatula and weighing paper, or weigh directly into a tared container.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction: Keep all containers clearly labeled and capped when not in immediate use.

  • Post-Procedure: Decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

Step 3: Decontamination and Disposal
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by apron (if used), goggles/face shield, and finally the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][4][10]

  • Waste Disposal:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, bench paper) must be placed in a clearly labeled hazardous waste container.[3][4][14]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated organic compounds. Do not pour down the drain. [14]

    • Disposal Protocol: All waste must be disposed of through a licensed waste disposal company, following all local and national regulations.[14][15]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][16]

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start: New Task verify_controls Verify Fume Hood, Eyewash & Shower prep_start->verify_controls gather_sds Review SDS verify_controls->gather_sds don_ppe Don Minimum PPE (Coat, Goggles, Gloves) gather_sds->don_ppe assess_risk Assess Risk: Quantity > 1g or Splash Hazard? don_ppe->assess_risk don_enhanced_ppe Add Enhanced PPE (Face Shield, Apron, Respirator if needed) assess_risk->don_enhanced_ppe Yes weigh_transfer Weigh & Transfer Compound assess_risk->weigh_transfer No don_enhanced_ppe->weigh_transfer procedure Perform Experiment weigh_transfer->procedure decontaminate Decontaminate Workspace & Equipment procedure->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste (Solid & Liquid) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_task End of Task wash_hands->end_task

Caption: Workflow for safe handling of this compound.

By integrating this comprehensive understanding of the hazards with robust PPE protocols and systematic handling procedures, you can foster a laboratory environment that prioritizes both scientific advancement and the well-being of your research team.

References

  • Dow AgroSciences LLC. (2012, April 26). Material Safety Data Sheet. [Link]

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  • ACS Publications. (2020, March 9). Toxicokinetics of Brominated Azo Dyes in the Early Life Stages of Zebrafish (Danio rerio) Is Prone to Aromatic Substituent Changes. [Link]

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  • PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. [Link]

  • ResearchGate. (2025, September 6). The impact of aromatic amines on the environment: risks and damages. [Link]

  • PubChem. (n.d.). (2R)-butan-2-amine hydrochloride. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.